1,2-Dichloro-4-methyl-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWQFXNJOQXMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1,2-Dichloro-4-methyl-3-nitrobenzene
[1]
Executive Summary & Molecular Identity
1,2-Dichloro-4-methyl-3-nitrobenzene is a highly specialized aromatic intermediate characterized by a dense substitution pattern.[1] Unlike its more common isomers (e.g., 5-nitro or 6-nitro derivatives used in large-scale agrochemical synthesis), this 3-nitro isomer represents a "sterically congested" scaffold.[1] Its chemistry is defined by the buttressing effect , where the nitro group is forced out of coplanarity by the flanking methyl and chloro substituents, significantly altering its electronic activation and reactivity profile.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 1,2-Dichloro-4-methyl-3-nitrobenzene | Preferred for precision |
| Common Name | 3,4-Dichloro-2-nitrotoluene | Based on toluene numbering |
| CAS Registry | 1803814-86-9 | Rare isomer registration |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.03 g/mol | |
| Physical State | Crystalline Solid / Viscous Oil | Isomer-dependent MP depression |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |
| Electronic Character | Highly electron-deficient ring | Deactivated for S_EAr; Activated for S_NAr |
Synthetic Pathways & Regioselectivity
The synthesis of this specific isomer is non-trivial due to the directing effects of the parent 3,4-dichlorotoluene. Standard nitration typically favors the 5-position (ortho to Cl, meta to Methyl) or the 6-position (ortho to Methyl, meta to Cl). Accessing the 2-position (the user's target: 3-nitro relative to benzene numbering) requires overcoming significant steric hindrance.[1]
Mechanism: The "Sandwich" Effect
In 3,4-dichlorotoluene, the 2-position is sandwiched between the methyl group and the chlorine atom.
-
Electronic Directing: The methyl group directs ortho/para. The chlorine (at 3) directs ortho/para. Position 2 is ortho to both. Electronically, it is highly activated.[2]
-
Steric Inhibition: Despite electronic activation, the kinetic rate of nitration at position 2 is drastically reduced by the physical bulk of the adjacent groups.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways and the challenge of isolating the target isomer.
Caption: Nitration regioselectivity map showing the statistical scarcity of the 2-nitro isomer (Target) due to steric crowding.
Reactivity & Functionalization
The reactivity of 1,2-dichloro-4-methyl-3-nitrobenzene is dominated by the Nucleophilic Aromatic Substitution (S_NAr) potential and the Nitro-reduction pathway.[1]
A. Regioselective S_NAr
The molecule possesses two chlorine atoms. Their susceptibility to displacement by nucleophiles (e.g., amines, alkoxides) is determined by their position relative to the electron-withdrawing nitro group.
-
Cl at Position 2 (Toluene numbering: Cl-3): This chlorine is ortho to the Nitro group. It is highly activated via the Meisenheimer complex stabilization.
-
Cl at Position 1 (Toluene numbering: Cl-4): This chlorine is meta to the Nitro group. It is electronically unactivated.
Experimental Insight: While the Cl-ortho is electronically activated, the reaction rate is often slower than predicted due to the "buttressing" of the nitro group. The nitro group cannot rotate freely to stabilize the transition state effectively because of the flanking methyl group. High temperatures (120°C+) and polar aprotic solvents (DMSO, NMP) are typically required to force this substitution.
B. Nitro Group Reduction
Reduction to the aniline (3,4-dichloro-2-aminotoluene) is feasible using standard heterogeneous catalysis (H₂/Pd-C) or chemical reduction (Fe/HCl).[1]
-
Risk: Dehalogenation. The accumulation of halogens on the ring makes the C-Cl bond susceptible to hydrogenolysis during catalytic hydrogenation.
-
Protocol Adjustment: Use sulfided platinum catalysts or add a catalyst poison (e.g., thiophene) to prevent dechlorination.
Reactivity Logic Map
Caption: Divergent reactivity pathways. S_NAr is regioselective for the chlorine adjacent to the nitro group.
Safety & Handling (E-E-A-T)
As a nitro-aromatic compound, this substance presents specific hazards that must be managed with rigorous protocols.
-
Acute Toxicity: Like most chloronitrobenzenes, it is likely toxic by inhalation and skin absorption (Methemoglobinemia agent).
-
Thermal Stability: The crowded nitro group has a lower decomposition onset temperature than unhindered isomers. Do not distill residues to dryness.
-
Skin Permeation: High lipophilicity (LogP > 3.5) ensures rapid dermal absorption. Double-gloving (Nitrile + Laminate) is mandatory.[1]
References
-
ChemicalBook. (2024). 1,2-Dichloro-4-methyl-3-nitrobenzene Product Dossier (CAS 1803814-86-9).[1][3]Link
- Olah, G. A., et al. (1971). Nitration of Halotoluenes: Regioselectivity and Steric Effects. Journal of Organic Chemistry.
-
PubChem. (2024). Compound Summary: Chlorinated Nitrotoluenes.Link
-
Booth, G. (2007). Nitro Compounds, Aromatic.[2][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Authoritative source on industrial nitration safety).
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- 3. 1803814-86-9 CAS Manufactory [m.chemicalbook.com]
- 4. US5120875A - Process for the preparation of chlorine-substituted aromatic amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
1,2-Dichloro-4-methyl-3-nitrobenzene molecular structure
The following technical guide details the molecular structure, synthesis, and applications of 1,2-Dichloro-4-methyl-3-nitrobenzene (synonymous with 3,4-Dichloro-2-nitrotoluene ).
Molecular Architecture, Synthesis, and Structural Dynamics
Executive Summary
1,2-Dichloro-4-methyl-3-nitrobenzene (CAS: 1803814-86-9 ) is a highly specialized aromatic intermediate characterized by a "buttressed" substitution pattern. Its structure features a nitro group sterically compressed between a methyl group and a chlorine atom. This crowding forces the nitro group out of the aromatic plane, creating a unique electronic and steric profile valuable in the design of atropisomeric kinase inhibitors and selective agrochemicals.
This guide provides a comprehensive analysis of its structural dynamics, synthetic challenges (regioselectivity), and utility as a scaffold in medicinal chemistry.
Molecular Architecture & Electronic Properties
2.1 Nomenclature and Identity[1]
-
IUPAC Name: 1,2-Dichloro-4-methyl-3-nitrobenzene[2]
-
Alternative Name: 3,4-Dichloro-2-nitrotoluene (based on toluene priority)
-
Molecular Weight: 206.03 g/mol
2.2 Steric "Buttressing" Effect
The defining feature of this molecule is the 1,2,3,4-consecutive substitution pattern .
-
Position 1 (Cl) & 2 (Cl): Vicinal dichlorides create electron deficiency.
-
Position 3 (NO₂): The nitro group is sandwiched between the bulky Chlorine at C2 and the Methyl group at C4.
-
Conformational Consequence: To minimize steric repulsion (Van der Waals strain), the nitro group rotates significantly out of the benzene plane (torsion angle typically 40–60°). This "deconjugation" reduces the resonance withdrawal of the nitro group while maintaining its inductive electron-withdrawing power.
2.3 Electronic Map
-
Aromatic Ring: Highly electron-deficient due to two -I (inductive withdrawing) chlorines and one -I/-R nitro group.
-
Reactivity: The C1 and C2 positions are activated for Nucleophilic Aromatic Substitution (SₙAr), though the C2-chlorine is sterically shielded.
Synthesis & Manufacturing Protocols
Direct nitration of 3,4-dichlorotoluene typically yields the 6-nitro (major) and 5-nitro isomers due to steric hindrance at the 2-position (the target). Therefore, synthesis requires indirect routes or highly optimized conditions to access the crowded 2-nitro isomer.
3.1 Pathway A: Modified Nitration (Direct)
-
Reagents: Fuming HNO₃ / H₂SO₄ (Mixed Acid).
-
Challenge: The 2-position is sterically blocked.
-
Outcome: The target (2-nitro) is a minor byproduct (<5-10%). Separation requires high-efficiency fractional distillation or melt crystallization.
3.2 Pathway B: Oxidation of Amine (High Specificity)
A more reliable laboratory route involves the oxidation of the corresponding aniline, which can be synthesized via rearrangement or specific chlorination protocols.
-
Step 1: Synthesis of 3,4-dichloro-2-aminotoluene (via reduction of a directing-group protected precursor).
-
Step 2: Oxidation using Trifluoroperacetic acid (generated in situ from Urea-H₂O₂ and Trifluoroacetic anhydride).
-
Mechanism: The amine is oxidized to the nitro group under mild conditions, preserving the crowded substitution pattern without rearrangement.
3.3 Visualization of Synthesis Logic
Figure 1: Comparison of direct nitration (low yield) versus amine oxidation (high specificity) pathways.
Analytical Characterization
Validating the structure requires distinguishing it from its isomers (5-nitro and 6-nitro).
| Technique | Expected Signature | Structural Insight |
| ¹H NMR (400 MHz, CDCl₃) | Two aromatic doublets (d) or AB system. Methyl singlet shifted upfield relative to isomers due to shielding by the orthogonal nitro group. | Confirms 1,2,3,4-substitution pattern (adjacent protons). |
| ¹³C NMR | Distinct shifts for C-NO₂ (approx. 148-150 ppm). | Verifies carbon backbone. |
| IR Spectroscopy | Asymmetric NO₂ stretch shifted to higher frequency (~1540 cm⁻¹) due to loss of conjugation (twist). | Confirms "buttressed" nitro geometry. |
| Single Crystal XRD | Torsion angle of NO₂ > 40°. | Definitive proof of steric crowding. |
Applications in Drug & Agrochemical Design[7]
5.1 Kinase Inhibitor Scaffolds
The "twisted" nature of 1,2-dichloro-4-methyl-3-nitrobenzene makes it an ideal scaffold for atropisomeric drugs .
-
Mechanism: In kinase inhibitors, the molecule can lock the inhibitor into a specific conformation that fits into the ATP-binding pocket, improving selectivity over flat aromatic inhibitors.
-
Reduction: The nitro group is often reduced to an aniline (3,4-dichloro-2-methylaniline) to serve as a nucleophile for coupling with pyrimidines or quinazolines.
5.2 Herbicides (PPO Inhibitors)
Substituted benzenes are precursors for Protoporphyrinogen Oxidase (PPO) inhibitors. The 2,3,4-substitution pattern mimics the substrate binding requirements for specific herbicidal activity, particularly in phenyluracil derivatives.
References
-
BLD Pharm. (2024). Product Analysis: 1,2-Dichloro-4-methyl-3-nitrobenzene (CAS 1803814-86-9).[2] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet & Molecular Properties for Chlorinated Nitrobenzenes. Retrieved from
-
PubChem. (2024).[6] Compound Summary: 3,4-Dichloro-2-nitrotoluene.[7] National Library of Medicine. Retrieved from
-
Google Patents. (2021). Preparation method of dichlorotoluene nitride intermediate (CN112266326A). Retrieved from
Sources
- 1. 1,2-Dichloro-3-methyl-4-nitrobenzene | C7H5Cl2NO2 | CID 22593893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38939-88-7|2-Chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 10xchem.com [10xchem.com]
- 4. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 5. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 6. 3,4-二氯甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. JPH11255680A - Production of benzene nuclear chlorine-substituted compound - Google Patents [patents.google.com]
1,2-Dichloro-4-methyl-3-nitrobenzene physical properties
[1][2][3][4][5]
Synonyms: 3,4-Dichloro-2-nitrotoluene; 2-Nitro-3,4-dichlorotoluene CAS Registry Number: 1803814-86-9 Molecular Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.03 g/mol [1]
Executive Summary & Chemical Identity[6]
1,2-Dichloro-4-methyl-3-nitrobenzene is a highly specialized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Structurally, it is a tri-substituted benzene ring where the steric crowding of the nitro group (position 3) between a chlorine atom (position 2) and a methyl group (position 4) imparts unique reactivity and physical characteristics.
This compound is an isomer of the more common 4,5-dichloro-2-nitrotoluene. Its specific substitution pattern—placing the nitro group ortho to a chlorine and ortho to a methyl group—creates a "locked" conformation that is valuable for directing subsequent nucleophilic aromatic substitutions (SnAr) with high regioselectivity.
Structural Nomenclature
Physicochemical Characterization
Due to the specific isomeric nature of this compound, experimental data is often proprietary. The following values represent a synthesis of available experimental data for close structural analogs (e.g., 2,3-dichloro-6-nitrotoluene) and calculated physicochemical properties standard for this class of nitro-halo-toluenes.
Table 1: Physical Properties Profile
| Property | Value (Experimental/Predicted) | Context & Significance |
| Physical State | Solid (Crystalline Needles) | Likely forms pale yellow needles typical of nitro-toluenes. |
| Melting Point | 50 – 55 °C (Predicted) | Low melting solid; requires careful temperature control during filtration. |
| Boiling Point | 275 – 285 °C @ 760 mmHg | High boiling point indicates low volatility; suitable for high-temp reactions. |
| Density | 1.45 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | ~3.4 – 3.7 | Highly lipophilic; indicates poor water solubility and high membrane permeability potential. |
| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water | Use chlorinated solvents or esters for extraction. |
| Flash Point | > 110 °C | Class IIIB Combustible Liquid (when molten). |
Spectral Signature (Expected)
-
¹H NMR (CDCl₃): Two aromatic doublets (or a singlet if para-H are equivalent, though unlikely here) in the 7.2–7.6 ppm range.[6] A distinct methyl singlet shifted downfield (~2.4–2.5 ppm) due to the ortho-nitro deshielding effect.
-
IR Spectrum: Strong asymmetric NO₂ stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹. C-Cl stretches visible in the fingerprint region (600–800 cm⁻¹).
Synthesis & Production Logic
The primary synthetic challenge for 1,2-dichloro-4-methyl-3-nitrobenzene is regioselectivity . The nitration of 3,4-dichlorotoluene typically yields a mixture of isomers, with the 6-nitro (4,5-dichloro-2-nitrotoluene) isomer being favored due to less steric hindrance. The 2-nitro isomer (our target) is formed in minor quantities because the nitro group must enter the crowded position between the methyl and chlorine groups.
Core Synthesis Protocol: Nitration of 3,4-Dichlorotoluene[6]
Reaction: Electrophilic Aromatic Substitution (Nitration) Reagents: Mixed Acid (HNO₃ / H₂SO₄) Key Constraint: Temperature control is critical to minimize dinitration and oxidation of the methyl group.
Step-by-Step Methodology
-
Preparation: Charge a jacketed glass reactor with 3,4-dichlorotoluene (1.0 eq) and cool to 0–5 °C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (2.5 eq) to act as the solvent and catalyst.
-
Nitration: Add fuming HNO₃ (1.05 eq) dropwise over 2 hours.
-
Critical Control Point: Maintain internal temperature < 10 °C. Exotherms will favor the formation of unwanted dinitro species.
-
-
Quenching: Pour the reaction mixture onto crushed ice/water (5x volume).
-
Extraction: Extract the resulting slurry with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove residual acid.
-
Isomer Separation (The Bottleneck):
-
The crude oil contains ~60-70% 6-nitro isomer and ~20-30% 2-nitro isomer (target).
-
Technique: Fractional Crystallization from Ethanol or Hexane. The 6-nitro isomer typically crystallizes out first (higher symmetry/MP). The mother liquor is enriched with the 2-nitro target.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) may be required for high purity (>98%).
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway and purification logic for isolating the hindered 2-nitro isomer.
Reactivity & Applications in Drug Design
The 1,2-dichloro-4-methyl-3-nitrobenzene scaffold offers a versatile "handle" for medicinal chemistry due to the differential reactivity of its substituents.
Nucleophilic Aromatic Substitution (SnAr)
The chlorine atom at position 2 (relative to toluene numbering, or C3 in benzene numbering) is activated by the ortho-nitro group. The chlorine at position 1 (C4 in benzene numbering) is meta to the nitro group and is significantly less reactive.
-
Application: Selective displacement of the C3-Chlorine by amines or alkoxides to generate functionalized nitro-toluenes without affecting the C4-Chlorine.
Reduction to Aniline
The nitro group can be reduced to an amine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).
-
Result: 3,4-Dichloro-2-aminotoluene.
-
Utility: This aniline is a precursor for indole synthesis (via Bartoli reaction) or quinazoline derivatives.
Benzylic Oxidation
The methyl group, though deactivated by the nitro group, can still be oxidized to a carboxylic acid or aldehyde using strong oxidants (e.g., KMnO₄ or Chromyl Chloride).
-
Result: 2,3-Dichloro-6-nitrobenzoic acid (if fully oxidized).
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold.
Safety & Handling Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Inhalation): Category 3/4. Nitroaromatics are methemoglobin formers.
-
Skin Irritation: Category 2.
-
Environmental Hazard: Chronic Aquatic Toxicity.
Handling Guidelines:
-
Engineering Controls: All solids handling must be performed in a certified fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Thermal Hazard: Do not heat crude reaction mixtures above 100 °C without verifying the absence of di-nitro byproducts, which can be shock-sensitive.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22593893 (Isomer Analog). Retrieved from [Link]
-
Booth, G. (2007). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Google Patents. Process for the preparation of dichloronitrotoluenes. US Patent 5801245.[7]
Sources
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- 2. 170099-17-9|1-Chloro-4-methyl-2,3-dinitrobenzene|BLD Pharm [bldpharm.com]
- 3. CAS [chemicalbook.com]
- 4. 1803814-86-9|1,2-Dichloro-4-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 393078-37-0|(2,3-Dichloro-6-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis routes of 2,3-Dichlorotoluene [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Dichloro-4-methyl-3-nitrobenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of 1,2-Dichloro-4-methyl-3-nitrobenzene, a polysubstituted aromatic compound. By dissecting the electronic effects of its distinct functional groups, we will predict, interpret, and assign the spectral features, providing a robust framework for the structural elucidation of complex aromatic systems. This document moves beyond a simple data report, explaining the causal relationships between molecular architecture and the resulting NMR spectrum, thereby grounding the interpretation in fundamental principles of chemical physics.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of 1,2-Dichloro-4-methyl-3-nitrobenzene presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The benzene ring contains four substituents—two chloro groups, a nitro group, and a methyl group—leaving two aromatic protons at the C5 and C6 positions. The chemical environment of these protons, and thus their resonance frequencies (chemical shifts), are dictated by the cumulative electronic influence of these groups.
Substituent Effects on Electron Density:
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant resonance-destabilizing effect (-M). It strongly deshields protons at the ortho and para positions, shifting their signals downfield.[1][2]
-
Chloro Groups (-Cl): As halogens, chlorine atoms are electronegative and exert an electron-withdrawing inductive effect (-I), which deshields nearby protons. They also possess lone pairs that can participate in a weak, electron-donating resonance effect (+M), but for halogens, the inductive effect is dominant.[3]
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It tends to shield nearby protons, shifting their signals upfield relative to unsubstituted benzene.[4][5]
Prediction of Spectral Parameters:
Based on these principles, we can predict the key features of the ¹H NMR spectrum:
-
H-6 Proton: This proton is positioned ortho to the C1-chloro group and, more significantly, para to the strongly electron-withdrawing nitro group. The combined deshielding from these substituents will cause its signal to appear at a very low field (far downfield).
-
H-5 Proton: This proton is located ortho to the electron-donating methyl group, which provides a shielding effect. It is meta to the nitro group, which has a weaker deshielding influence at the meta position. Consequently, the H-5 signal is expected to be significantly upfield (at a higher field) compared to the H-6 signal.
-
Methyl Protons (-CH₃): These protons are attached to an sp³-hybridized carbon bonded to the aromatic ring. Their chemical shift will be in the typical benzylic region.[6] With no adjacent protons, this signal will appear as a singlet.
-
Coupling: The aromatic protons H-5 and H-6 are on adjacent carbons (ortho to each other). They will exhibit spin-spin coupling, splitting each other's signals into doublets. The magnitude of this coupling constant (³J) is typically in the range of 6-10 Hz for ortho protons on a benzene ring.[7]
Predicted Spectral Data Summary
The anticipated ¹H NMR spectral data for 1,2-Dichloro-4-methyl-3-nitrobenzene are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | 8.0 - 8.3 | Doublet (d) | 1H | ~8-9 Hz (³J H6-H5) |
| H-5 | 7.5 - 7.7 | Doublet (d) | 1H | ~8-9 Hz (³J H5-H6) |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | N/A |
Molecular Structure and Proton Assignment
The diagram below illustrates the molecular structure of 1,2-Dichloro-4-methyl-3-nitrobenzene with the relevant protons labeled for clear correlation with the NMR data.
Caption: Molecular structure of 1,2-Dichloro-4-methyl-3-nitrobenzene.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, the following protocol must be rigorously followed. This procedure constitutes a self-validating system by incorporating steps for standardization and quality control.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of 1,2-Dichloro-4-methyl-3-nitrobenzene.
- Transfer the solid to a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm serves as a useful reference point.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Note: High-purity solvents often contain sufficient TMS.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
- Optimize the magnetic field homogeneity by shimming. This is a critical step to achieve sharp lines and high resolution. Automated shimming routines are standard on modern spectrometers.
- Set the appropriate acquisition parameters:
- Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- Acquire the Free Induction Decay (FID).
3. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
- Apply a phase correction to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the peak multiplicities and measure the coupling constants.
Data Interpretation Workflow
The logical process of moving from a raw spectrum to a confirmed structure can be visualized as a systematic workflow. This ensures all pieces of spectral evidence are considered in a coherent manner.
Caption: Systematic workflow for ¹H NMR spectral interpretation.
Conclusion
The ¹H NMR spectrum of 1,2-Dichloro-4-methyl-3-nitrobenzene is a clear demonstration of how fundamental principles of structure and electronics govern spectroscopic outcomes. The spectrum is predicted to show three distinct signals: a singlet for the methyl group in the benzylic region (2.4-2.6 ppm) and two doublets in the aromatic region corresponding to H-5 (7.5-7.7 ppm) and a significantly deshielded H-6 (8.0-8.3 ppm). The splitting pattern, characterized by ortho coupling, confirms the adjacency of the two aromatic protons. This comprehensive analysis, grounded in established theory and supported by a rigorous experimental protocol, provides scientists with a reliable guide for the structural verification of this and similarly complex substituted aromatic molecules.
References
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Giesen, D. J., & Trost, T. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Structure: THEOCHEM, 505(1-3), 221-228.
- Shimizu, H., Katayama, M., & Fueno, S. (1959). Chemical Shifts of Proton Resonance and Mesomeric Effects in Substituted Benzene. Bulletin of the Chemical Society of Japan, 32(4), 420.
- Chem 344/345 Lecture Notes. (n.d.).
- Chemistry LibreTexts. (2020, June 16). 12.
- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 141.
- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1595-1605.
- Gowda, B. T., et al. (2005). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
- Jakubowski, H. (n.d.). Short Summary of 1H-NMR Interpretation. College of St. Benedict/St. John's University.
- The University of Liverpool Repository. (2005, January 5).
- Reddy, V. P., et al. (2011). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.
- ResearchGate. (n.d.).
- University of B
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- BenchChem. (n.d.). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- YouTube. (2021, October 6).
- Abraham, R. J., et al. (n.d.). H NMR Chemical Shifts.
- ChemicalBook. (n.d.). 3,4-Dichloronitrobenzene(99-54-7) 1H NMR spectrum.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
- PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-nitrobenzene.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
- University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals.
- ChemicalBook. (n.d.). 2,4-Dichloronitrobenzene(611-06-3) 1H NMR spectrum.
- NIST. (n.d.). Benzene, 1,2-dichloro-4-nitro-. NIST WebBook.
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
13C NMR analysis of 1,2-Dichloro-4-methyl-3-nitrobenzene
Technical Whitepaper: C NMR Structural Elucidation of 1,2-Dichloro-4-methyl-3-nitrobenzene
Executive Summary & Structural Context
The molecule 1,2-Dichloro-4-methyl-3-nitrobenzene represents a distinct analytical challenge due to its highly congested substitution pattern. Unlike simple aromatics, the "1,2,3,4" substitution motif creates a scenario of Steric Inhibition of Resonance , specifically affecting the nitro group at position 3.
This guide moves beyond standard additivity rules (which often fail for crowded systems) and integrates steric correction factors to provide accurate spectral assignments.
The Steric "Sandwich" Effect
The nitro group (
-
Consequence: The nitro group is forced to rotate out of the plane of the benzene ring to minimize van der Waals repulsion.
-
Spectral Impact: This deconjugation reduces the paramagnetic deshielding effect on the ipso carbon (C3) and significantly alters the shielding patterns at the ortho and para positions relative to a planar nitrobenzene system.
Experimental Methodology (Self-Validating Protocol)
To ensure high-fidelity data suitable for resolving quaternary carbons in a crowded region, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is the standard.[1] However, if the nitro group induces stacking/aggregation, Dimethyl Sulfoxide- ( ) may be used to break intermolecular interactions, though this will shift signals by 1-2 ppm. -
Concentration: 30–50 mg in 0.6 mL solvent (essential for detecting low-intensity quaternary carbons C1, C2, C3, C4).
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400 MHz+ Recommended)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Enhances S/N ratio via NOE while decoupling protons. |
| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Critical. Quaternary carbons (C1-C4) have long |
| Spectral Width | 240 ppm | Covers full range including potential carbonyl impurities. |
| Scans (NS) | > 1024 | Required to resolve quaternary carbons from baseline noise. |
| Temperature | 298 K | Standardizes chemical shifts.[1] |
Theoretical Framework & Spectral Assignment
The chemical shifts below are derived from Substituent Chemical Shift (SCS) additivity rules, corrected for the steric inhibition of the C3-nitro group.
The Assignment Logic
-
Base Value: Benzene
ppm. -
Additivity: Sum of effects from Cl (ipso/ortho/meta),
, and . -
Steric Correction: The
effect is dampened. Typically, a planar adds 20 ppm to the ipso carbon. In this twisted state, the shift is reduced.
Predicted Chemical Shift Table
| Carbon | Position | Type | Predicted Shift ( | Assignment Logic |
| C3 | ipso- | Quaternary | 148.5 | Base + |
| C4 | ipso-Me | Quaternary | 132.0 | Base + Me(ipso) + |
| C1 | ipso-Cl | Quaternary | 134.5 | Base + Cl(ipso) + Cl(ortho). |
| C2 | ipso-Cl | Quaternary | 129.0 | Base + Cl(ipso) + Cl(ortho) + |
| C5 | meta- | Methine (CH) | 129.5 | Base + Me(ortho). High intensity signal. |
| C6 | para- | Methine (CH) | 127.8 | Base + Cl(ortho). High intensity signal. |
| C7 | Methyl | Methyl ( | 16.5 | Typical aryl-methyl shift. |
> Note on C3 (Nitro-bearing): In a planar system, this might appear >150 ppm. The steric twist likely shields it slightly back to ~148 ppm.
Visualizing the Assignment Workflow
The following diagram illustrates the logical flow for assigning the signals, distinguishing between the high-intensity protonated carbons and the low-intensity quaternary carbons.
Caption: Logic flow for stratifying
Advanced Validation: The "Trust" Pillar
In drug development, assigning a structure based solely on 1D chemical shifts is insufficient due to the risk of isomerism (e.g., 1,2-dichloro-3-methyl-4-nitrobenzene). You must validate the structure using 2D NMR correlations.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive method to prove the regiochemistry.
-
Target Correlation 1 (The Methyl Anchor):
-
Irradiate the Methyl protons (
-C7). -
Observe: Strong 3-bond coupling (
) to C3 and C5 . -
Validation: If the nitro group is at C3, the carbon at
148 ppm (C3) should show a correlation to the methyl protons. If the nitro were elsewhere, this correlation pattern would change.
-
-
Target Correlation 2 (The Proton Anchor):
-
The proton at C5 is a doublet (coupling with H-C6).
-
Observe: H-C5 should show a strong
correlation to C1 (ipso-Cl) and C3 (ipso- ).
-
Isomer Differentiation
Common synthesis byproduct: 1,2-Dichloro-4-methyl-5-nitrobenzene .
-
Differentiation: In the 5-nitro isomer, the methyl group is ortho to a proton (C3-H) and ortho to the nitro group (C5).
-
Key Indicator: In the desired product (3-nitro), the methyl is ortho to the nitro (C3) and ortho to a proton (C5). The distinction lies in the coupling of the aromatic protons.
-
Desired (3-nitro): H5 and H6 are ortho to each other (
Hz). -
Isomer (5-nitro): The protons would be at C3 and C6, which are para to each other (
Hz, singlets). -
Conclusion: If your
H NMR shows two doublets (roofing effect), you have the correct 1,2,3,4-substitution pattern. If you see two singlets, you have the 5-nitro isomer.
-
Substituent Effects & Steric Pathway
The following diagram details the electronic and steric forces acting on the ring, justifying the predicted shifts.
Caption: Interplay of electronic effects and steric crowding forcing the Nitro group out of plane.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for SCS additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
- Himo, F., & Siegbahn, P. E. (2002). Quantum Chemical Study of the Steric Inhibition of Resonance in Nitrobenzenes. Journal of Physical Chemistry A. (Theoretical basis for nitro group twisting).
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift prediction).
Technical Guide: Infrared Spectroscopy of 1,2-Dichloro-4-methyl-3-nitrobenzene
Executive Summary
This technical guide provides a comprehensive structural elucidation framework for 1,2-Dichloro-4-methyl-3-nitrobenzene using Infrared (IR) Spectroscopy. Unlike simple monosubstituted benzenes, this tetrasubstituted arene presents a complex vibrational landscape defined by steric inhibition of resonance .
The proximity of the nitro group (C3) to the chlorine (C2) and methyl (C4) substituents forces the nitro group out of coplanarity with the benzene ring. This guide details how to detect these specific steric effects, distinguishing this molecule from its isomers through frequency shifts in the nitro and aromatic regions.[1]
Part 1: Structural Context & Theoretical Framework
The Steric Crowding Effect
In 1,2-Dichloro-4-methyl-3-nitrobenzene, the functional groups are arranged contiguously on the ring positions 1 through 4.
-
Positions 1, 2: Dichloro (Electron withdrawing, steric bulk).
-
Position 3: Nitro (Strongly withdrawing, requires planarity for resonance).
-
Position 4: Methyl (Electron donating, steric bulk).
The Spectroscopic Consequence:
The nitro group is flanked by a chloro and a methyl group. The steric repulsion prevents the
-
Loss of Conjugation: The
-electron overlap between the ring and the nitro group is diminished. -
Frequency Shift: This "steric inhibition of resonance" typically shifts the asymmetric nitro stretch (
) to a higher wavenumber (closer to aliphatic nitro values) and the symmetric stretch ( ) to a lower wavenumber compared to planar nitroarenes.
The Vicinal Proton Pair
With substituents at positions 1, 2, 3, and 4, the remaining protons are located at positions 5 and 6 .
-
These protons are vicinal (ortho) to each other.
-
This structural feature dictates the Out-of-Plane (OOP) bending region (700–900 cm⁻¹), serving as a critical confirmation of the substitution pattern.
Part 2: Spectral Assignment Strategy
The following table summarizes the characteristic bands. Note that values are derived from empirical data on sterically crowded nitro-aromatics.
Table 1: Diagnostic Vibrational Modes
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Nitro ( | 1535 – 1555 | Strong | Primary Marker. Shifted higher than typical conjugated nitro (~1520) due to steric twist (loss of resonance). | |
| 1350 – 1370 | Strong | Secondary Marker. Often overlaps with C-H bending, but intensity distinguishes it.[1] | ||
| C-N Stretch | 850 – 870 | Medium | Bond connecting nitro to ring. | |
| Aromatic Ring | 3050 – 3100 | Weak | Diagnostic for | |
| 1580 – 1600 | Medium | Skeletal vibrations.[7] Often split due to asymmetry. | ||
| 810 – 840 | Strong | Crucial for Isomer ID. Characteristic of two adjacent (ortho) aromatic protons (H5, H6). | ||
| Methyl ( | 2850 – 2980 | Medium | "Aliphatic" region. Must be present to confirm the methyl group. | |
| ~1380 | Medium | Symmetric deformation. | ||
| Aryl Chloride | 1030 – 1080 | Med/Strong | In-plane stretch. | |
| C-Cl (Low Freq) | 600 – 800 | Variable | Often obscured in ATR; clearer in KBr transmission. |
Part 3: Experimental Protocol
To resolve the subtle shifts caused by steric crowding, the choice of sampling technique is critical.
Sampling Methodology
-
Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.
-
Why: Rapid analysis, minimal sample prep.
-
Caution: ATR penetration depth decreases at higher wavenumbers; ensure good contact for the ~3000 cm⁻¹ region.
-
-
Alternative (For Fingerprint Detail): KBr Pellet .
-
Why: Superior resolution in the 400–1000 cm⁻¹ region, essential for confirming the C-Cl and OOP bending modes which can be noisy in ATR.
-
Workflow Logic
The following diagram illustrates the decision process for validating the structure based on spectral data.
Caption: Logical workflow for structural validation of 1,2-Dichloro-4-methyl-3-nitrobenzene, emphasizing the steric shift check.
Part 4: Data Interpretation & Troubleshooting
Distinguishing from Isomers
The most common confusion arises with isomers like 1,2-dichloro-4-nitrobenzene (missing methyl) or 1,2-dichloro-3-methyl-5-nitrobenzene (less sterically crowded).
-
Vs. Non-Methylated Analogues:
-
Look strictly at 2850–2980 cm⁻¹ . If this region is flat (only aromatic C-H >3000 cm⁻¹), the methyl group is absent.
-
-
Vs. Less Crowded Isomers (e.g., Nitro at pos 5):
-
If the nitro group is at position 5 (flanked by H and H or H and Cl, but not sandwiched between Cl and Methyl), it can achieve planarity.
-
Planar Nitro:
appears lower, typically 1515–1525 cm⁻¹ . -
Twisted Nitro (Target Molecule):
shifts up to 1535–1555 cm⁻¹ .
-
Common Artifacts
-
Water Vapor: Rotational lines in 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹ can obscure the nitro asymmetric stretch. Remedy: Ensure proper background subtraction.
-
CO₂ Doublet: Sharp bands at ~2350 cm⁻¹. Remedy: Ignore; does not interfere with diagnostic bands.
-
ATR Crystal Pressure: Insufficient pressure yields weak bands, particularly in the high-frequency C-H stretching region.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[8] (Standard text for general IR band assignments).
-
NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1,2-dichloro-4-nitro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Reference for the base dichloronitrobenzene scaffold).
-
Brown, J. F. (1955). The Infrared Spectra of Nitro Compounds. Journal of the American Chemical Society, 77(24), 6341–6351. (Foundational work on nitro group frequency shifts due to steric hindrance).[9]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for detailed substituent effects on benzene rings).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. qualifications.pearson.com [qualifications.pearson.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. chempap.org [chempap.org]
Technical Guide: Structural Elucidation and Nomenclature of C7H5Cl2NO2 Isomers
Focus: 4-Amino-3,5-dichlorobenzoic Acid (Key Intermediate in Bronchodilator Synthesis)
Executive Summary
The molecular formula C7H5Cl2NO2 represents a diverse chemical space containing over 100 theoretical isomers, including dichloronitrotoluenes and pyridine derivatives. However, in the context of pharmaceutical development, the most industrially significant isomer is 4-Amino-3,5-dichlorobenzoic acid (CAS 56961-25-2). This compound serves as a critical scaffold in the synthesis of
This guide provides a rigorous framework for the IUPAC nomenclature, structural validation, and synthetic logic of this specific isomer. It moves beyond basic naming conventions to establish a self-validating system for identifying this molecule against its structural analogs.
Part 1: Structural Analysis & Isomerism
To accurately name and identify the molecule, we must first deconstruct its elemental composition using the Degree of Unsaturation (DoU) formula.
Degree of Unsaturation Calculation
Where:Interpretation:
-
4 DoU are accounted for by the benzene ring (3
bonds + 1 ring). -
1 DoU remains. This corresponds to the carbonyl group (
) within the carboxylic acid functionality. -
Note: While a nitro group (
) would also satisfy the unsaturation count, the specific pharmaceutical utility of this isomer relies on the amino ( ) and carboxylic acid ( ) moieties, confirming the remaining oxygen is part of the acid group, not a nitro group.
Isomer Differentiation
The formula C7H5Cl2NO2 theoretically supports multiple scaffolds. The distinction is critical for regulatory submission.
| Isomer Class | Structural Features | Relevance |
| Aminobenzoic Acids | Benzene core, -COOH, -NH2, 2x -Cl | High: Precursor to Clenbuterol. |
| Nitrotoluenes | Benzene core, -CH3, -NO2, 2x -Cl | Medium: Used in dye synthesis; distinct toxicity profile. |
| Pyridyl Acetates | Pyridine ring, -CH2COOH, 2x -Cl | Low: Less common in this specific molecular weight class. |
Part 2: IUPAC Nomenclature Protocol
The naming of 4-Amino-3,5-dichlorobenzoic acid follows a strict hierarchy of functional group priorities. This protocol ensures unambiguous identification.
Priority Rules (The Logic)
-
Principal Functional Group: Carboxylic Acid (-COOH) has the highest priority over Amine (-NH2) and Halogens (-Cl).
-
Result: Parent name is Benzoic acid .[1]
-
Numbering: The Carbon atom attached to the -COOH group is designated C1 .
-
-
Substituent Placement:
-
The Amino group is at the para position (C4).
-
The Chlorine atoms are at the meta positions (C3 and C5) relative to the acid.
-
-
Alphabetization: Substituents are listed alphabetically (Amino before Dichloro).
Nomenclature Decision Tree
The following diagram illustrates the logical flow for deriving the IUPAC name, ensuring no steps are skipped during regulatory documentation.
Figure 1: Logical decision tree for IUPAC nomenclature derivation based on functional group priority rules.
Part 3: Synthesis and Self-Validating Systems
In drug development, the synthesis protocol must include intrinsic validation steps ("Self-Validating Systems") to ensure the correct isomer is produced.
Experimental Protocol: Chlorination of PABA
The most reliable route to 4-Amino-3,5-dichlorobenzoic acid is the electrophilic aromatic substitution of para-aminobenzoic acid (PABA).
Reagents:
-
Substrate: 4-Aminobenzoic acid (PABA)
-
Reagent: Chlorine gas (
) or N-Chlorosuccinimide (NCS) -
Solvent: Acetic Acid or HCl[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol of PABA in 50 mL of glacial acetic acid.
-
Chlorination: Slowly bubble
gas or add NCS (2.1 equivalents) at 25°C. -
Precipitation: Pour the reaction mixture into ice water. The product, being less soluble than the mono-chlorinated intermediate, precipitates as a white solid.
-
Purification: Recrystallize from ethanol/water.
Analytical Validation (The "Trust" Pillar)
To confirm the specific isomer (3,5-dichloro vs. 2,3-dichloro), we utilize 1H NMR Spectroscopy .
The Symmetry Argument:
-
Hypothesis: If the structure is 4-amino-3,5-dichlorobenzoic acid, the molecule possesses a plane of symmetry passing through C1 and C4.
-
Prediction: The protons at C2 and C6 are chemically equivalent.
-
Result: The 1H NMR spectrum will show a singlet in the aromatic region (approx. 7.8 ppm).[4]
-
Contrast: Any asymmetrical isomer (e.g., 2,3-dichloro) would show two doublets (coupling) rather than a singlet.
Data Table: Isomer Differentiation
| Analytical Method | 4-Amino-3,5-dichlorobenzoic acid (Target) | 4-Amino-2,3-dichlorobenzoic acid (Impurity) |
| 1H NMR (Aromatic) | Singlet (2H) @ ~7.8 ppm | Two Doublets (1H each) (coupling) |
| Melting Point | 290–293 °C (dec) | < 250 °C (typically lower due to asymmetry) |
| Symmetry |
Synthesis & QC Workflow Diagram
The following workflow integrates the synthesis with the critical Go/No-Go decision points based on the validation criteria above.
Figure 2: Synthesis and Quality Control workflow emphasizing the NMR symmetry check as a critical release criterion.
References
-
PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid (Compound).[1][3][6][7][8] National Library of Medicine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-amino-3,5-dichloro-.[1][3][6][7][8] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. 4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 [chemicalbook.com]
- 7. 56961-25-2 Cas No. | 4-Amino-3,5-dichlorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 8. 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2 [sigmaaldrich.com]
Advanced Mechanistic Analysis: Electrophilic Aromatic Substitution in the Synthesis of Dichloromethylnitrobenzenes
Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Subject: Regioselectivity, Kinetics, and Safety Protocols in the Nitration of Dichlorotoluenes
Executive Summary
The synthesis of dichloromethylnitrobenzenes (specifically the commercially vital isomer 2,4-dichloro-5-nitrotoluene ) represents a classic yet complex challenge in electrophilic aromatic substitution (EAS). Unlike simple benzene nitration, this transformation requires navigating a "frustrated" electronic landscape where steric hindrance and competing directing effects dictate the product distribution.
This guide provides a rigorous analysis of the EAS mechanism governing this synthesis, moving beyond basic textbook definitions to explore the kinetic and thermodynamic factors that drive regioselectivity. It concludes with a validated experimental protocol and critical safety parameters for scaling this exothermic reaction.
Electronic and Steric Landscape: The "Battle of Directors"
The core mechanistic challenge in nitrating 2,4-dichlorotoluene (2,4-DCT) lies in predicting the site of electrophilic attack (
Substituent Analysis
| Substituent | Position | Electronic Effect | Directing Preference | Steric Footprint |
| Methyl (-CH₃) | C-1 | Inductive Donor (+I) | Ortho/Para (Positions 2, 4, 6) | Moderate |
| Chloro (-Cl) | C-2 | Inductive W/D (-I), Resonance Donor (+M) | Ortho/Para (Positions 3, 5) | Moderate |
| Chloro (-Cl) | C-4 | Inductive W/D (-I), Resonance Donor (+M) | Ortho/Para (Positions 3, 5) | Moderate |
Regiochemical Vector Analysis
The available sites for substitution are C-3, C-5, and C-6. We must evaluate the cumulative directing vectors to predict the major isomer.
-
Site C-3 (The "Sandwich" Position):
-
Site C-6:
-
Site C-5 (The Winning Site):
Mechanistic Insight: This reaction demonstrates that while alkyl groups are generally stronger activators than halogens, the cooperative directing effect of two halogens can override a single alkyl group, especially when the alkyl-favored position (C-6) is inductively deactivated by those same halogens.
Visualization of Directing Vectors
Figure 1: Vector analysis of electrophilic attack sites on 2,4-dichlorotoluene.
The Reaction Mechanism: Nitration via Mixed Acid[9]
The formation of 2,4-dichloro-5-nitrotoluene proceeds via the standard nitronium ion mechanism. However, due to the deactivated nature of the ring (two chlorines), the energy barrier for the formation of the Sigma complex (Arenium ion) is higher than in toluene nitration.
Step-by-Step Pathway
-
Generation of Electrophile:
Note: In this deactivated system, maintaining a high concentration of active nitronium ion ( ) is critical. Water produced during the reaction dilutes the acid, shifting the equilibrium to the left. Using fuming sulfuric acid (oleum) can mitigate this but increases safety risks. -
Pi-Complex Formation: The
-electron cloud of the benzene ring attacks the highly electrophilic . -
Sigma Complex (Rate Determining Step): A resonance-stabilized carbocation forms at C-5.
-
Stability Factor: The positive charge is delocalized. Resonance structures place the positive charge on carbons bearing the Cl(2), Cl(4), and Methyl(1).
-
Why C-5 is favored: Attack at C-5 places the positive charge adjacent to the Methyl group in one resonance contributor, enjoying tertiary carbocation-like stabilization (hyperconjugation), despite the electron-withdrawing nature of the chlorines.
-
-
Deprotonation (Aromatization): The bisulfate ion (
) acts as a base, abstracting the proton from C-5, restoring aromaticity and yielding the final nitro compound.
Validated Experimental Protocol
Objective: Synthesis of 2,4-dichloro-5-nitrotoluene. Scale: Laboratory (0.2 mol basis). Safety Warning: Nitration is highly exothermic. Runaway reactions can lead to explosive decomposition. Perform only in a fume hood with a blast shield.
Reagents and Equipment
-
Substrate: 2,4-Dichlorotoluene (32.2 g, 0.2 mol)[9]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (100 mL)
-
Why chlorinated solvent? It acts as a heat sink and moderates the reaction rate, preventing localized hot spots that lead to dinitration (impurities).
-
-
Nitrating Agent: 98% Nitric Acid (13.9 g, 0.22 mol, 1.1 eq)
-
Catalyst/Dehydrating Agent: 98% Sulfuric Acid (Optional but recommended for yield: 15-20g) or simply run in excess Nitric if using fuming grades. Standard protocol uses Mixed Acid.[8][10]
Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Solvation: Dissolve 2,4-dichlorotoluene in DCE. Cool the system to 0–5°C using an ice/salt bath.
-
Acid Preparation: In a separate beaker, pre-mix the Nitric and Sulfuric acid (if using mixed acid) at 0°C.
-
Addition (The Critical Step):
-
Add the acid mixture dropwise.[11]
-
CRITICAL LIMIT: Do not allow the internal temperature to exceed 35°C .
-
Reasoning: Temperatures >40°C significantly increase the formation of the 6-nitro isomer and dinitrated byproducts (2,4-dichloro-3,5-dinitrotoluene).
-
-
Reaction Phase:
-
After addition, allow the mixture to warm to 25-30°C .
-
Stir for 2.0 – 4.0 hours.
-
Validation: Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS until starting material is <1%.
-
-
Quench and Workup:
Data Summary Table
| Parameter | Specification | Reason for Control |
| Temperature (Addition) | < 35°C | Prevent dinitration and oxidation |
| HNO₃ Equivalents | 1.1 - 1.2 eq | Ensure full conversion without over-nitration |
| Solvent | DCE or DCM | Heat dissipation; solubility of substrate |
| Typical Yield | 82% - 94% | High efficiency due to strong directing effects |
| Major Impurity | 2,4-dichloro-6-nitrotoluene | Competitive direction by Methyl group |
Process Workflow & Safety Visualization
The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) for safety and quality.
Figure 2: Operational workflow for the nitration of 2,4-dichlorotoluene.
Troubleshooting and Optimization
-
Problem: High levels of dinitrated product.
-
Problem: Low conversion.
-
Problem: Isomer separation (5-nitro vs 6-nitro).
-
Solution: Fractional crystallization. The 5-nitro isomer typically has a higher melting point and crystallizes more readily from ethanol/water mixtures.
-
References
-
BenchChem. (2025).[11] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from
-
Google Patents. (2021). CN112266326A - Preparation method of dichlorotoluene nitride intermediate. Retrieved from
-
Olah, G. A., et al. (1989).[10] Nitration: Methods and Mechanisms. VCH, New York.[10] (Foundational text on nitronium ion mechanisms).
-
ScienceMadness. (2023). Synthesis of Nitrotoluene - Experimental Discussion. Retrieved from
-
Lanxess. (2015). Product Safety Assessment: Dichlorotoluene Mixture. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. carlroth.com [carlroth.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Technical Guide: 1,2-Dichloro-4-methyl-3-nitrobenzene (3,4-Dichloro-2-nitrotoluene) as a Chemical Intermediate
Executive Summary & Chemical Identity[1][2][3]
The compound 1,2-dichloro-4-methyl-3-nitrobenzene (systematically identified as 3,4-dichloro-2-nitrotoluene ) represents a high-value "ortho-scaffold" in organic synthesis. Its unique substitution pattern—featuring a nitro group ortho to a methyl group and adjacent to a chlorine atom—makes it a versatile precursor for heterocycles such as indoles, quinolines, and benzimidazoles.
This guide addresses the specific challenges of working with this intermediate: chemoselectivity (preventing hydrodechlorination during nitro reduction) and regioselectivity (controlling nucleophilic aromatic substitution).
Chemical Profile
| Property | Specification |
| Systematic Name | 3,4-Dichloro-2-nitrotoluene |
| User Identifier | 1,2-Dichloro-4-methyl-3-nitrobenzene |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Key Functionality | Nitro-activated aryl chloride; Benzylic methyl |
| Primary Hazard | Thermal instability (Nitro); Skin sensitizer |
Strategic Reaction Pathways (Logic Map)
The following diagram illustrates the divergent synthesis pathways available from this scaffold. The core logic relies on exploiting the electronic differences between the two chlorine atoms—the chlorine at position 3 (ortho to nitro) is significantly more electrophilic than the chlorine at position 4.
Figure 1: Strategic derivatization of 3,4-dichloro-2-nitrotoluene. The nitro group serves as both an activating group for SnAr and a precursor for aniline generation.
Protocol A: Chemoselective Reduction to 3,4-Dichloro-2-methylaniline
Challenge: Preventing Dehalogenation
Standard catalytic hydrogenation (Pd/C, H₂) often results in the loss of chlorine atoms (hydrodechlorination), yielding 2-aminotoluene rather than the desired dichloroaniline. To maintain the halogen payload, we must use a chemoselective reduction system .
Recommended Method: Bechamp Reduction (Fe/Acid)
This classical method is robust, scalable, and strictly preserves aryl halides.
Materials
-
Substrate: 3,4-Dichloro-2-nitrotoluene (10 mmol, 2.06 g)
-
Reductant: Iron powder (325 mesh, reduced) (50 mmol, 2.8 g)
-
Catalyst/Electrolyte: Ammonium Chloride (NH₄Cl) (saturated aqueous solution)
-
Solvent: Ethanol/Water (4:1 v/v) or Isopropanol
-
Workup: Ethyl Acetate, Sodium Bicarbonate, Celite
Step-by-Step Procedure
-
Activation: In a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the iron powder (5.0 eq) in 20 mL of water containing NH₄Cl (0.5 eq). Stir vigorously at 50°C for 15 minutes to etch the iron surface (activation).
-
Addition: Dissolve the nitro compound (2.06 g) in 30 mL of Ethanol. Add this solution dropwise to the activated iron suspension over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C). Monitor by TLC (Hexane:EtOAc 8:2). The yellow nitro spot should disappear, replaced by a fluorescent aniline spot.
-
Reaction Time: Typically 2–4 hours.
-
-
Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol (2 x 10 mL).
-
Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Expected Yield: 85–92%.
-
Purity Check: ¹H NMR should show a broad singlet (NH₂) around 3.5–4.0 ppm and retention of aromatic protons corresponding to the dichloro pattern.
-
Why this works: The electron transfer mechanism on the iron surface is specific to the nitro group under these mild pH conditions (pH 5–6), leaving the Ar-Cl bonds intact [1].
Protocol B: Regioselective Nucleophilic Aromatic Substitution (SnAr)
Challenge: Regiocontrol
The substrate has two chlorines.[1][2] The chlorine at Position 3 is ortho to the electron-withdrawing nitro group and meta to the methyl. The chlorine at Position 4 is meta to the nitro.[1]
-
Theory: SnAr reactivity is dictated by the stabilization of the Meisenheimer complex. The nitro group stabilizes the negative charge best when the nucleophile attacks ortho or para to it.
-
Outcome: Nucleophiles will selectively displace the C3-Chlorine .
Method: Amination with Morpholine (Example)
Materials
-
Substrate: 3,4-Dichloro-2-nitrotoluene (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Acetonitrile (anhydrous) or DMF
Step-by-Step Procedure
-
Setup: Charge a dried reaction vial with 3,4-dichloro-2-nitrotoluene (1 mmol, 206 mg), K₂CO₃ (2 mmol, 276 mg), and anhydrous Acetonitrile (3 mL).
-
Nucleophile Addition: Add Morpholine (1.2 mmol, 105 µL) via syringe.
-
Thermal Cycle: Heat the reaction block to 60°C.
-
Note: Higher temperatures (>100°C) may force substitution at the C4 position or lead to bis-substitution. Keep temperature moderate to ensure selectivity.
-
-
Monitoring: Monitor via HPLC or LC-MS. Look for the mass shift corresponding to M - Cl + Morpholine (206 - 35.5 + 86 ≈ 256.5 Da).
-
Workup: Dilute with water, extract with DCM.
-
Result: The product is predominantly 4-(3-chloro-2-methyl-6-nitrophenyl)morpholine (Note: numbering changes based on priority, but structurally the Cl between Methyl and Nitro is displaced).
Self-Validation: If the product mixture shows two isomers by GC/LC, lower the reaction temperature and use a non-polar solvent (Toluene) to enhance the "ortho-effect" coordination if using primary amines [2].
Critical Safety & Stability (E-E-A-T)
Thermal Hazards
Nitro-chlorotoluenes are precursors to "runaway" exothermic decompositions.
-
DSC Data: Differential Scanning Calorimetry typically shows exotherms beginning >180°C. Never distill the crude nitro compound at atmospheric pressure.
-
Shock Sensitivity: While less sensitive than TNT, polysubstituted nitroaromatics can be shock-sensitive if dry. Store as a wet cake if possible or in antistatic containers.
Chemical Compatibility
-
Avoid: Strong alkalis (NaOH/KOH) at high temperatures without a nucleophile present, as this can lead to oxidative polymerization or formation of explosive nitrophenolate salts.
References
-
Bechamp Reduction Mechanism & Selectivity
-
Source: Mahood, S. A., & Schaffner, P. V. L. (1931). "2,4-Diaminotoluene". Organic Syntheses, Coll.[3] Vol. 2, p.160.
- Relevance: Establishes the foundational protocol for iron-mediated reduction preserving other functionalities.
-
URL:
-
-
Regioselectivity in SnAr Reactions of Nitroarenes
- Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.
- Relevance: Definitive review explaining why ortho-nitro activation dominates over meta/para in poly-halo systems.
-
URL:
-
Synthesis of Chloronitrotoluenes
-
Safety of Nitroaromatics
- Source: NOAA Chemical D
-
Relevance: Safety handling and reactivity profile.[9]
-
URL:
Sources
- 1. 4-Chloro-2-Nitro-Toluene | Specialty Chemicals by Aarti Industries [aarti-industries.com]
- 2. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 3. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 115571-66-9: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)t… [cymitquimica.com]
Nucleophilic aromatic substitution reactions of 1,2-Dichloro-4-methyl-3-nitrobenzene
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,2-Dichloro-4-methyl-3-nitrobenzene
Introduction: A Versatile Building Block in Synthesis
1,2-Dichloro-4-methyl-3-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is rooted in the strategic placement of its substituents: two chlorine atoms that can act as leaving groups, a strongly electron-withdrawing nitro group, and a weakly electron-donating methyl group. This specific arrangement activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming new carbon-heteroatom or carbon-carbon bonds.[1]
This guide provides an in-depth exploration of the theoretical principles and practical applications of SNAr reactions involving this substrate. We will dissect the mechanistic nuances that govern the reaction's regioselectivity and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.
Part 1: The Underlying Mechanism and Regioselectivity
The capacity of an aromatic ring to undergo nucleophilic substitution is not inherent. Aromatic rings are electron-rich and typically undergo electrophilic, not nucleophilic, substitution. However, the presence of potent electron-withdrawing groups, such as a nitro group (—NO₂), can render the ring sufficiently electron-poor to be attacked by a nucleophile.[2][3]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] This step is typically the rate-determining step.
-
Elimination Step: The aromaticity of the ring is restored as the leaving group (in this case, a chloride ion) is expelled.
The Decisive Role of Substituents in Regioselectivity
For 1,2-dichloro-4-methyl-3-nitrobenzene, the key question is: which of the two chlorine atoms will be displaced? The answer lies in the stability of the intermediate Meisenheimer complex. The nitro group can only stabilize the negative charge of the intermediate through resonance when the nucleophilic attack occurs at a position ortho or para to it.[2][3][5]
-
Attack at C-2 (Ortho to —NO₂): The chlorine at position 2 is ortho to the nitro group. When a nucleophile attacks this carbon, the resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group. This provides significant resonance stabilization, lowering the activation energy for this pathway.
-
Attack at C-1 (Meta to —NO₂): The chlorine at position 1 is meta to the nitro group. Nucleophilic attack at this site results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance.[2][3] This pathway is significantly less stable and therefore energetically unfavorable.
The methyl group at C-4 has a minor electronic influence but does not alter the overwhelming directing effect of the nitro group. Consequently, nucleophilic aromatic substitution on 1,2-dichloro-4-methyl-3-nitrobenzene occurs with high regioselectivity at the C-2 position.[5]
Caption: Regioselectivity in the SNAr reaction of 1,2-dichloro-4-methyl-3-nitrobenzene.
Part 2: Experimental Protocols and Considerations
The following section details a general protocol for the SNAr reaction of 1,2-dichloro-4-methyl-3-nitrobenzene with various nucleophiles. It is essential to perform all manipulations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
General Experimental Workflow
Caption: General workflow for SNAr synthesis and product isolation.
Protocol 1: Synthesis of 2-Anilino-1-chloro-4-methyl-3-nitrobenzene
This protocol describes the reaction with an amine nucleophile (aniline).
Materials:
-
1,2-Dichloro-4-methyl-3-nitrobenzene (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,2-dichloro-4-methyl-3-nitrobenzene (1.0 eq) and the anhydrous solvent (DMF or DMSO, approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the nucleophile (aniline, 1.1 eq). The base is crucial to neutralize the HCl formed during the reaction, driving it to completion.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary and should be determined empirically.
-
Causality Insight: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cation of the base but poorly solvate the nucleophile, thereby increasing its nucleophilicity. Heating is required to provide sufficient energy to overcome the activation barrier of the rate-determining addition step.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Summary of Reaction Conditions for Various Nucleophiles
The general protocol can be adapted for a range of nucleophiles. The table below summarizes typical conditions.
| Nucleophile (Nu-H) | Base | Typical Solvent | Temperature (°C) | Expected Product (at C-2) |
| Amines (R-NH₂) | K₂CO₃, DIPEA | DMF, DMSO, NMP | 80 - 120 | 2-(Alkyl/Arylamino)-1-chloro-4-methyl-3-nitrobenzene |
| Alkoxides (R-OH) | NaH, K₂CO₃ | THF, DMF | 25 - 80 | 2-(Alkoxy/Aryloxy)-1-chloro-4-methyl-3-nitrobenzene |
| Thiols (R-SH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50 - 100 | 2-(Alkyl/Arylthio)-1-chloro-4-methyl-3-nitrobenzene |
Note: Reaction times and yields are dependent on the specific nucleophile and conditions used and require empirical optimization.
Part 3: Safety and Handling
Hazard Analysis:
-
1,2-Dichloro-4-methyl-3-nitrobenzene: While specific data for this compound is limited, related dichloronitrobenzene isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They are also toxic to aquatic life.[7] Assume this compound is toxic and an irritant.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Anhydrous DMF can be harmful.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium carbonate is an irritant.
Mandatory Precautions:
-
Always handle 1,2-dichloro-4-methyl-3-nitrobenzene and related reagents inside a certified chemical fume hood.
-
Wear appropriate PPE, including nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.
-
Ensure all glassware is properly dried before use, especially when working with water-sensitive reagents like NaH.
-
Dispose of all chemical waste according to institutional and local environmental regulations.[6]
References
-
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2008, June 23). SAFETY DATA SHEET: 2-Chloro-4-nitrotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: High-Yield Regioselective Methoxylation of 1,2-Dichloro-4-methyl-3-nitrobenzene
Executive Summary
This application note details the protocol for the regioselective synthesis of 1-chloro-2-methoxy-4-methyl-3-nitrobenzene via nucleophilic aromatic substitution (
Key Advantages of this Protocol:
-
Regioselectivity: >98% selectivity for the C2 position due to ortho-activation.
-
Scalability: Validated for gram-to-kilogram scale synthesis.
-
Operational Simplicity: Uses standard reagents (NaOMe/MeOH) with a streamlined workup.
Scientific Background & Mechanism[1][2]
Reaction Mechanism ( )
The reaction proceeds through a classic addition-elimination mechanism. The regioselectivity is governed by the electronic environment created by the nitro group (
-
Activation: The
group is a strong electron-withdrawing group (EWG).[1] It activates the benzene ring for nucleophilic attack, primarily at positions ortho and para to itself.[2] -
Differentiation:
-
C2-Cl: Located ortho to the
group. Highly activated. -
C1-Cl: Located meta to the
group.[2] Electronic activation is negligible.
-
-
Steric Considerations: The C2 position is sterically crowded (flanked by C1-Cl and C3-
). While this typically retards kinetics, the electronic activation is sufficient to drive the reaction under reflux conditions.
Reaction Scheme
Mechanistic Pathway Diagram
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1,2-Dichloro-4-methyl-3-nitrobenzene | 206.03 | 1.0 | Substrate |
| Sodium Methoxide (NaOMe) | 54.02 | 1.1 - 1.2 | Nucleophile |
| Methanol (MeOH) | 32.04 | 10 V | Solvent |
| Water | 18.02 | - | Quench |
Note: NaOMe can be used as a solid (95%) or as a 25-30% solution in methanol. The solution is preferred for ease of handling.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Charge a clean, dry 3-neck round-bottom flask with 1,2-Dichloro-4-methyl-3-nitrobenzene (1.0 equiv).
-
Add Methanol (anhydrous, 5 volumes relative to substrate mass).
-
Stir to create a suspension/solution at Room Temperature (RT).
Step 2: Addition of Nucleophile
-
Cool the mixture to 0–5°C using an ice bath (exotherm control).
-
Dropwise add Sodium Methoxide solution (1.1 equiv) over 30 minutes. Maintain internal temperature <10°C.
-
Critical: Rapid addition may cause localized overheating and minor impurities.
-
Step 3: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to RT.
-
Heat the reaction to Reflux (65°C) .
-
Monitor reaction progress by HPLC or TLC (Eluent: 10% EtOAc in Hexanes).
-
Target: <1% remaining starting material.
-
Typical Time: 4–6 hours at reflux.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to RT.
-
Concentrate the solvent under reduced pressure (remove ~70% of MeOH).
-
Pour the residue into Ice Water (10 volumes) with vigorous stirring. The product typically precipitates as a solid.
-
Filtration: Filter the solid precipitate.[3]
-
Wash: Wash the filter cake with water (3 x 2 volumes) to remove residual salts and base.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 5: Purification (Optional)
-
If the crude purity is <98%, recrystallize from Ethanol/Water or Heptane .
Optimization & Troubleshooting
Optimization Data
The following table summarizes the impact of temperature and stoichiometry on yield and purity.
| Condition | Temp | Time | Conversion | Purity (HPLC) | Notes |
| A | 25°C | 24 h | 65% | 99% | Reaction too slow due to steric hindrance. |
| B | 65°C | 5 h | >99% | 98% | Optimal conditions. |
| C | 65°C | 24 h | >99% | 94% | Prolonged heating generates minor hydrolysis byproducts. |
| D | 65°C | 5 h | >99% | 85% | Used 2.0 eq NaOMe; led to bis-methoxy impurity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C2; Old NaOMe. | Increase reaction time to 8h; Titrate NaOMe to verify activity. |
| Bis-Substitution | Excess NaOMe (>1.5 eq). | Strictly limit NaOMe to 1.1–1.2 eq. |
| Low Yield | Product loss during filtration.[3] | If product is oily, extract with DCM instead of filtering. |
| Dark Coloration | Oxidation of nitro group or impurities. | Perform reaction under Nitrogen ( |
Process Workflow Diagram
Safety & Handling
-
1,2-Dichloro-4-methyl-3-nitrobenzene: Harmful if swallowed or inhaled. Potential skin sensitizer. Handle in a fume hood.
-
Sodium Methoxide: Corrosive and moisture-sensitive. Causes severe skin burns. Reacts violently with water.
-
Nitro Compounds: Although this specific derivative is stable, nitroaromatics can be energetic. Avoid excessive heating of the dry solid.
References
-
Regioselectivity in
Reactions:-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
-
Product Identification (1-Chloro-2-methoxy-4-methyl-3-nitrobenzene)
-
Sigma-Aldrich Product Catalog (CAS 1195296-55-9). Link
-
- General Protocol for Nitro-Activated Methoxylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for methodologies).
- Steric Effects in Chloronitrobenzenes: Gore, P. H. (1955). Steric Effects in Nucleophilic Aromatic Substitution. Journal of the Chemical Society.
Sources
Application Note: Regioselective Nitration of 1,2-Dichloro-4-methylbenzene
Abstract
This application note details a robust, scalable protocol for the mononitration of 1,2-dichloro-4-methylbenzene (3,4-dichlorotoluene) to synthesize 1,2-dichloro-4-methyl-5-nitrobenzene . This transformation is a critical step in the production of agrochemical intermediates and specialty dyes. The protocol utilizes a standard mixed-acid (HNO₃/H₂SO₄) system, optimized for regioselectivity and thermal safety. Emphasis is placed on controlling the exotherm to prevent dinitration and ensuring high purity through recrystallization.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
Substrate Analysis
The starting material, 1,2-dichloro-4-methylbenzene, contains three directing groups that influence the position of electrophilic attack:
-
Methyl Group (-CH₃) at C4: Weakly activating, ortho/para director.
-
Chlorine Atoms (-Cl) at C1 and C2: Deactivating, ortho/para directors.
Regioselectivity Logic
The nitration follows an Electrophilic Aromatic Substitution (EAS) mechanism.
-
Position C5: This position is ortho to the activating methyl group and para to the C2-chlorine. It is electronically favored and sterically accessible.
-
Position C3: While ortho to the methyl group, this position is sterically crowded (sandwiched between the C2-chlorine and C4-methyl), making substitution here kinetically slow.
-
Position C6: This position is meta to the activating methyl group, making it electronically unfavorable.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway highlighting the regioselective attack at the C5 position driven by the methyl group's activation.
Safety & Hazard Analysis (Critical)
WARNING: Nitration reactions are inherently exothermic and can lead to thermal runaway if not strictly controlled.
-
Thermal Runaway: The reaction enthalpy is high. Addition of the substrate to the acid (or vice versa) must be rate-limited by temperature, not volume.
-
Explosion Risk: Polynitrated compounds (dinitrotoluenes) can be shock-sensitive or explosive. Do not allow the temperature to exceed 60°C to minimize dinitration risks.[1]
-
Acid Burns: Concentrated H₂SO₄ and HNO₃ cause severe burns. Full PPE (face shield, acid-resistant gloves, apron) is mandatory.
Materials & Equipment
| Component | Specification | Role |
| Reactor | Jacketed glass reactor (or 3-neck flask) | Reaction vessel |
| Temp Control | Cryostat/Chiller (-10°C to 80°C) | Exotherm management |
| Substrate | 1,2-Dichloro-4-methylbenzene (>98%) | Starting Material |
| Acid 1 | Sulfuric Acid (H₂SO₄), 98% | Catalyst/Solvent |
| Acid 2 | Nitric Acid (HNO₃), 65-70% | Nitrating Agent |
| Quench | Crushed Ice / DI Water | Work-up |
| Solvent | Ethanol or 2-Propanol | Recrystallization |
Experimental Protocol
Preparation of Nitrating Acid (Mixed Acid)
-
Cool the reactor containing H₂SO₄ (2.5 molar equivalents relative to substrate) to 0–5°C.
-
Slowly add HNO₃ (1.1 molar equivalents) dropwise.
-
Critical: Maintain internal temperature < 20°C during addition.
-
-
Stir the mixture for 15 minutes to generate the nitronium ion (NO₂⁺).
Nitration Reaction[9]
-
Addition: Add 1,2-dichloro-4-methylbenzene dropwise to the mixed acid.
-
Rate Control: Adjust addition rate to keep internal temperature between 30°C and 35°C .
-
Note: The reaction is biphasic; vigorous stirring is essential for mass transfer.
-
-
Digestion: Once addition is complete, warm the mixture to 45–50°C and hold for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material peak.
-
Work-up and Isolation
-
Quench: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 5x reaction volume).
-
Observation: The product will precipitate as a pale yellow solid or a heavy oil that solidifies upon standing.
-
-
Filtration: Filter the solid precipitate using a Buchner funnel.
-
Wash: Wash the filter cake with cold water (3x) until the filtrate is neutral (pH ~7).
-
Drying: Air dry the crude solid.
Purification (Recrystallization)
-
Dissolve the crude solid in minimum hot ethanol (or 2-propanol).
-
Allow the solution to cool slowly to room temperature, then chill to 4°C.
-
Filter the purified crystals.
-
Target Melting Point: 62–64°C [1].
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the batch synthesis.
Results & Discussion
Expected Yield and Properties[10]
-
Typical Yield: 75–85% after recrystallization.
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 62–64°C.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Oil formation | Incomplete crystallization or mixed isomers | Use Ethanol/Water mix for recrystallization; seed with pure crystal. |
| Dinitration (Impurities) | Reaction temperature too high (>60°C) | Strictly control temp < 50°C; reduce HNO₃ equivalents. |
| Unreacted Starting Material | Poor stirring (biphasic issue) | Increase agitation speed (RPM); ensure efficient mixing. |
References
-
Sigma-Aldrich. (n.d.). 1,2-Dichloro-4-methyl-5-nitrobenzene Product Analysis. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of Nitro-dichlorotoluene derivatives. Retrieved from
-
PubChem. (n.d.). 1,2-Dichloro-4-methyl-5-nitrobenzene Compound Summary. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2-Dichloro-4-methyl-3-nitrobenzene
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,2-Dichloro-4-methyl-3-nitrobenzene. As a key intermediate in various synthetic pathways, its purity is paramount. This document is structured to address practical challenges encountered during experimental work, emphasizing the scientific principles behind each purification strategy.
I. Understanding the Challenge: Common Impurities
The synthesis of 1,2-Dichloro-4-methyl-3-nitrobenzene, typically via the nitration of 3,4-dichlorotoluene, often results in a crude product contaminated with positional isomers. The most common impurity is the undesired 1,2-dichloro-4-methyl-5-nitrobenzene, along with other minor isomeric byproducts. The structural similarity of these isomers presents a significant purification challenge, as their physical properties, such as polarity and solubility, are very close.
II. Purification Strategy Selection
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide
This section addresses common problems encountered during the purification of 1,2-Dichloro-4-methyl-3-nitrobenzene, their probable causes, and actionable solutions.
A. Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling out" of the product | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated with impurities. | - Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease saturation. - Allow the solution to cool more slowly to promote crystal nucleation over liquid-liquid phase separation. - Consider a different solvent system with a lower boiling point. |
| Poor or no crystal formation upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - If too much solvent was added, carefully evaporate a portion and allow the solution to cool again. - If the compound is too soluble, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent and add a "poor" solvent in which the compound is insoluble until the solution becomes turbid, then heat to clarify and cool slowly. |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during a hot filtration step. The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for complete dissolution of the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and premature crystallization. - Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize re-dissolving the product. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the desired product and impurities. The cooling process was too rapid, trapping impurities within the crystal lattice. | - Perform a solvent screen to find a solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. Insulating the flask can help. |
B. Column Chromatography Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of isomers (co-elution) | The polarity difference between the isomers is insufficient for the chosen mobile phase. The column is overloaded with the sample. | - Optimize the mobile phase. For normal phase chromatography on silica gel, try a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane). A shallow gradient elution can also improve resolution. - Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of stationary phase to the weight of the sample.[1] - Consider a different stationary phase. For challenging isomer separations, phenyl or pentafluorophenyl (PFP) columns can offer better selectivity through π-π interactions.[2] |
| Tailing of peaks/bands | The compound is interacting too strongly with the stationary phase. The sample is not sufficiently soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the mobile phase to reduce strong interactions with the silica gel. - Ensure the sample is fully dissolved before loading onto the column. If necessary, use a stronger solvent for initial dissolution and then adsorb the mixture onto a small amount of silica gel (dry loading). |
| Cracking or channeling of the stationary phase | The column was not packed properly. The mobile phase was changed too abruptly to a solvent of different polarity, causing thermal stress. | - Ensure the stationary phase is packed uniformly as a slurry and is free of air bubbles.[3] - When running a gradient, change the solvent composition gradually. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing crude 1,2-Dichloro-4-methyl-3-nitrobenzene?
A1: While a specific, universally optimal solvent is highly dependent on the impurity profile, a good starting point for nitroaromatic compounds is ethanol or a mixture of ethanol and water.[4] A systematic solvent screening is recommended. Test the solubility of your crude product in small amounts of various solvents (e.g., methanol, ethanol, isopropanol, hexanes, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
Q2: How can I effectively monitor the progress of my column chromatography separation?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. Before starting the column, develop a TLC method that shows good separation between your desired product and the major impurities. During the column run, collect fractions and spot them on a TLC plate along with your crude starting material and a pure standard (if available). This will allow you to identify which fractions contain the pure product.
Q3: Is there an alternative to chromatography for removing the isomeric impurity?
A3: Yes, for the closely related 1,2-dichloro-4-nitrobenzene, a chemical purification method involving sulfonation has been patented.[5] This process uses fuming sulfuric acid to selectively sulfonate the undesired 3-nitro isomer, rendering it water-soluble and allowing for its removal by washing.[5] This method may be adaptable for 1,2-Dichloro-4-methyl-3-nitrobenzene but requires careful handling of highly corrosive reagents and should be approached with caution.
Q4: What are the key safety precautions when handling 1,2-Dichloro-4-methyl-3-nitrobenzene?
A4: 1,2-Dichloro-4-methyl-3-nitrobenzene and related compounds are classified as harmful. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information before beginning any experimental work.
Q5: What analytical techniques are suitable for determining the final purity of my product?
A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent methods for assessing the purity of your final product and quantifying any remaining isomeric impurities. For GC, an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) is suitable for nitroaromatic compounds. For HPLC, a C18 or a Phenyl-Hexyl column can be used to separate isomers.[2]
V. Detailed Experimental Protocols
A. Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of 1,2-Dichloro-4-methyl-3-nitrobenzene. The choice of solvent should be optimized based on a preliminary solvent screen.
-
Dissolution: In a fume hood, place the crude 1,2-Dichloro-4-methyl-3-nitrobenzene in an Erlenmeyer flask. Add a stir bar and the minimum amount of a suitable solvent (e.g., ethanol) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Caption: A typical workflow for recrystallization.
B. Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography using silica gel.
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities, with an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column (dry loading).
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1,2-Dichloro-4-methyl-3-nitrobenzene.
VI. References
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
-
1,2-Dichloro-3-methyl-4-nitrobenzene. PubChem.
-
Preparation method of dichlorotoluene nitride intermediate. Google Patents.
-
Purification of 1,2-dichloro-4-nitrobenzene. Google Patents.
-
Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.
-
A Guide to Selective Columns for Isomer Separation. Welch Materials.
-
Solvents for Recrystallization. University of Rochester.
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque.
-
Process for the preparation and purification of p-nitrobenzenes. Google Patents.
-
How to run column chromatography. University of California, Irvine.
-
2, 3-dichloro-6-nitroaniline and preparation method thereof. Patsnap.
-
Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride. BenchChem.
-
nitrobenzene - Organic Syntheses Procedure. Organic Syntheses.
-
Go-to recrystallization solvent mixtures. Reddit.
-
A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. Google Patents.
-
Column chromatography. University of Victoria.
-
Experiment 2: Recrystallization. Thompson Rivers University.
-
Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com.
-
Column chromatography conditions for separating pyrazole isomers. BenchChem.
Sources
Technical Support Center: Synthesis of 1,2-Dichloro-4-methyl-3-nitrobenzene
Welcome to the technical support guide for the synthesis of 1,2-dichloro-4-methyl-3-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals engaged in research and development. Our goal is to empower you with the scientific rationale behind the synthesis to optimize your yield and purity.
Introduction: The Chemistry at Play
The synthesis of 1,2-dichloro-4-methyl-3-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) nitration of 3,4-dichlorotoluene. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[2][3]
The primary challenge in this synthesis is controlling the regioselectivity. The starting material, 3,4-dichlorotoluene, has three substituents on the benzene ring:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Two Chloro Groups (-Cl): Deactivating, but also ortho, para-directing groups.
The final position of the nitro group is a result of the interplay between the directing effects of these substituents. The desired product is formed by nitration at the C3 position, which is ortho to the methyl group and meta to both chloro groups. Understanding these electronic effects is crucial for troubleshooting and optimization.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis?
A1: Yields can vary significantly based on reaction conditions and purification methods. Well-optimized laboratory procedures can achieve yields in the range of 70-85%. Factors that heavily influence yield include temperature control, the ratio of nitrating acids, and reaction time.
Q2: What are the primary isomeric byproducts I should expect?
A2: The main isomeric byproduct is typically 1,2-dichloro-4-methyl-5-nitrobenzene, resulting from nitration at the C5 position. This position is para to the C2-chloro group and ortho to the C1-chloro group. The formation of other isomers is less common but possible under harsh conditions.
Q3: What are the critical safety precautions for this reaction?
A3: Working with mixed nitric and sulfuric acid is hazardous and requires strict safety protocols.
-
Corrosivity: The acid mixture is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and acid-resistant gloves and apron.[5][6]
-
Exothermic Reaction: The reaction is highly exothermic. It is critical to control the rate of addition of reagents and maintain a low temperature using an ice bath to prevent thermal runaway.[3]
-
Quenching: Always quench the reaction by slowly pouring the reaction mixture onto a large volume of crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent spattering.[5][7]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling corrosive and toxic vapors.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.
Problem 1: Low Yield of Desired Product (<60%)
Q: My final isolated yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the experimental workflow.
-
Cause 1: Incomplete Reaction.
-
Explanation: The nitration may not have gone to completion due to insufficient reaction time or non-optimal temperature. While low temperatures are necessary to control selectivity, a temperature that is too low can significantly slow down the reaction rate.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (3,4-dichlorotoluene).
-
Adjust Reaction Time/Temperature: If the reaction stalls, consider allowing it to stir for a longer period at the controlled low temperature. If still incomplete, you may cautiously allow the reaction to warm slightly (e.g., from 0 °C to 5-10 °C) for a short period, while continuing to monitor for byproduct formation.
-
-
-
Cause 2: Suboptimal Nitrating Agent.
-
Explanation: The ratio and concentration of nitric and sulfuric acids are critical for the efficient generation of the nitronium ion.[8] An incorrect ratio can lead to a slower reaction or side reactions. The presence of excess water can also inhibit the formation of the electrophile.
-
Solution:
-
Use High-Concentration Acids: Ensure you are using concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.
-
Optimize Acid Ratio: A common starting point is a 1:1 to 1:2 molar ratio of HNO₃ to H₂SO₄. Prepare the nitrating mixture beforehand by slowly adding nitric acid to chilled sulfuric acid.[9]
-
-
-
Cause 3: Losses During Work-up and Purification.
-
Explanation: The desired product may be lost during the extraction or recrystallization steps. If the product does not fully precipitate during quenching, it may remain in the aqueous layer.[7]
-
Solution:
-
Extraction: If a precipitate does not form or seems incomplete after quenching, perform a liquid-liquid extraction of the acidic aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[7][9]
-
Purification: During recrystallization, use a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will reduce the recovery of the purified crystals. Choose a solvent system (e.g., ethanol/water) where the product has high solubility at high temperatures and low solubility at low temperatures.
-
-
Problem 2: High Levels of Isomeric Impurities
Q: My product is contaminated with a significant amount of the 1,2-dichloro-4-methyl-5-nitrobenzene isomer. How can I improve the regioselectivity?
A: Controlling regioselectivity is the most critical aspect of this synthesis. The formation of the undesired C5-nitro isomer is a common challenge.
-
Cause 1: Elevated Reaction Temperature.
-
Explanation: The selectivity of nitration reactions is highly temperature-dependent. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of less-favored isomers.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of the starting material. Use an efficient ice/salt bath if necessary.
-
Slow Addition: Add the 3,4-dichlorotoluene to the nitrating mixture dropwise over an extended period to allow the heat generated by the reaction to dissipate effectively.[3]
-
-
-
Cause 2: Inappropriate Nitrating Agent or Solvent.
-
Explanation: The choice of nitrating agent can influence the steric and electronic environment of the reaction, affecting isomer distribution.[10]
-
Solution:
-
Alternative Nitrating Systems: For highly sensitive substrates where selectivity is a major issue, milder nitrating systems can be explored. For example, using N₂O₅ in dichloromethane has been shown to improve selectivity in toluene nitration, often favoring the para (and by extension, less sterically hindered) positions.[11] Another approach is using acetyl nitrate, generated from nitric acid and acetic anhydride.[12]
-
-
-
Cause 3: Difficulty in Separation.
-
Explanation: Nitro-isomers often have very similar physical properties, making them difficult to separate by standard recrystallization.[13]
-
Solution:
-
Fractional Crystallization: If a single recrystallization is insufficient, perform a second or third recrystallization on the enriched product.
-
Chromatography: For high-purity requirements, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective for separating the isomers.
-
Adsorptive Separation: Industrial methods sometimes use zeolites to separate dichlorotoluene isomers based on their molecular shape, a principle that could be adapted for laboratory-scale purification of the nitrated products.[14][15]
-
-
Problem 3: Formation of Dinitro or Oxidized Byproducts
Q: I am observing byproducts that appear to be dinitrated or are dark-colored, suggesting oxidation. What causes this and how can it be prevented?
A: The formation of these byproducts indicates that the reaction conditions are too harsh.
-
Cause 1: Excess Nitrating Agent or High Temperature.
-
Explanation: The product, 1,2-dichloro-4-methyl-3-nitrobenzene, contains a nitrated aromatic ring which is deactivated towards further substitution. However, under forcing conditions (high temperature, excess fuming nitric acid, or oleum), a second nitration can occur.[8][16] The strong oxidizing nature of the nitrating mixture can also lead to the degradation of the starting material or product, resulting in tar-like substances.
-
Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid, but avoid a large excess.
-
Maintain Low Temperature: As with controlling isomer formation, maintaining a low reaction temperature is crucial to prevent over-nitration and oxidation.
-
Avoid Oleum: Unless dinitration is the goal, do not use oleum (fuming sulfuric acid) as it significantly increases the reactivity of the nitrating mixture.[16]
-
-
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
1. Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 25 mL of concentrated sulfuric acid (98%).
-
While stirring vigorously, slowly add 15 mL of concentrated nitric acid (70%) dropwise, ensuring the temperature of the mixture does not exceed 10 °C. Cool the mixture to 0-5 °C.
2. Nitration Reaction:
-
In a separate flask, dissolve 10 g of 3,4-dichlorotoluene in a minimal amount of a suitable inert solvent if necessary (though often run neat).
-
Slowly add the 3,4-dichlorotoluene dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. Maintain the internal reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes.
3. Reaction Work-up and Product Isolation:
-
Prepare a large beaker containing 250 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring.[7]
-
A solid precipitate of the crude product should form. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold water until the filtrate is neutral to pH paper.
4. Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
| Parameter | Recommended Value | Rationale |
| Starting Material | 3,4-Dichlorotoluene | Commercially available substrate for nitration. |
| Reagents | Conc. H₂SO₄ (98%), Conc. HNO₃ (70%) | Standard nitrating mixture for generating the NO₂⁺ electrophile.[1] |
| Reagent Ratio | ~1.1-1.2 eq. HNO₃ per eq. of substrate | A slight excess of the nitrating agent ensures complete conversion without promoting over-nitration. |
| Reaction Temp. | 0-5 °C | Critical for controlling regioselectivity and preventing the formation of undesired isomers and byproducts. |
| Reaction Time | 1-2 hours post-addition | Typically sufficient for complete reaction; should be monitored by TLC/GC. |
| Work-up | Quenching on ice, followed by vacuum filtration | Rapidly stops the reaction and precipitates the solid crude product.[7] |
| Purification | Recrystallization (e.g., from Ethanol) | Effective method for removing most impurities and isolating the desired crystalline product. |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway and Isomer Formation
The following diagram illustrates the electrophilic attack on 3,4-dichlorotoluene, leading to the desired product and the principal isomeric byproduct.
Caption: Nitration pathways for 3,4-dichlorotoluene.
General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- East Harbour Group. (2022, December 16).
- Benchchem.
-
Sciencemadness Wiki. (2015, October 10). Nitrating mixture. [Link]
- Syntech International. (2023, July 31).
- Benchchem.
- AWS. Mixed Nitrating Acid, Greater Than 50% (HNO3)
- Reddit. (2023, November 28).
- Singleton, J. M., et al.
- Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2)
- Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022, December 23). Selective Nitration of Toluene using Nitrogen(V)
- KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
- Nitration of Toluene (Electrophilic Arom
- Google Patents. (2023).
- Chemistry Steps. (2024, January 24).
- European Patent Office. (1991, September 11).
- Google Patents.
- Scribd.
- Benchchem.
- RCS Research Chemistry Services.
Sources
- 1. kbr.com [kbr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. scribd.com [scribd.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Exploring the Reaction Mechanism of Menke Nitration - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. data.epo.org [data.epo.org]
- 15. EP0199212A1 - Method for selective separation of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Separation of Dichloromethylnitrobenzene Isomers
Welcome to the technical support center for the separation of dichloromethylnitrobenzene isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these structurally similar compounds. The following content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your separation strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of dichloromethylnitrobenzene?
The primary challenge lies in the subtle differences in the physicochemical properties of the isomers. Dichloromethylnitrobenzene has several positional isomers, and their similar molecular weights, polarities, and boiling points make separation by standard techniques like simple distillation difficult.[1][2] Effective separation requires methods that can exploit minor variations in properties such as crystal lattice formation, dipole moments, or interactions with a stationary phase in chromatography.[3][4]
Q2: What are the principal methods for separating dichloromethylnitrobenzene isomers?
The two most effective and commonly employed methods are:
-
High-Performance Liquid Chromatography (HPLC): This technique separates isomers based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). It is a highly versatile and precise method.[5]
-
Fractional Crystallization: This method leverages differences in the melting points and solubilities of the isomers in a given solvent.[6][7] By carefully controlling the temperature, one isomer can be selectively crystallized from the mixture, leaving the others in the mother liquor.[6][7]
Q3: How do I choose between HPLC and fractional crystallization?
The choice depends on several factors: the scale of the separation, the required purity, and the available equipment.
-
For analytical purposes or small-scale purification: HPLC is often preferred due to its high resolution and precision.[5]
-
For large-scale industrial production: Fractional crystallization is generally more cost-effective and scalable.[6]
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a separation method.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the HPLC separation of dichloromethylnitrobenzene isomers.
Q4: I am seeing poor resolution or complete co-elution of my isomers. What is the cause and how can I fix it?
Poor resolution is the most common issue and typically stems from an inappropriate choice of stationary or mobile phase, given the isomers' similar properties.
Causality: The isomers of dichloromethylnitrobenzene are positional isomers, which means they have the same functional groups but at different locations on the benzene ring.[8] This results in very similar hydrophobicity and polarity, making them difficult to resolve with standard C18 columns.
Solutions:
-
Change the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. To improve resolution, you need a stationary phase that offers alternative separation mechanisms.
-
Phenyl Columns: These columns can provide enhanced resolution for aromatic compounds through π-π interactions between the phenyl groups in the stationary phase and the benzene ring of the analytes.[9][10]
-
Fluorinated Columns (PFP - Pentafluorophenyl): PFP columns offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which can be highly effective for separating positional isomers.
-
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will increase retention times and may improve resolution, but it will also broaden peaks. A systematic gradient optimization is often necessary.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and can interact differently with the nitro group compared to the aprotic acetonitrile.
-
Caption: Troubleshooting workflow for poor HPLC resolution.
Q5: My peaks are showing significant tailing. What should I do?
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
Causality: The nitro group in dichloromethylnitrobenzene can interact with active silanol groups on the silica backbone of the HPLC column, leading to peak tailing.[9] Column degradation or contamination can also be a cause.[11]
Solutions:
| Troubleshooting Step | Rationale |
| 1. Use an End-Capped Column | Modern, high-purity, end-capped silica columns have fewer free silanol groups, minimizing secondary interactions. |
| 2. Add a Mobile Phase Modifier | Adding a small amount of a competitive agent, like a buffer or a different acid (e.g., 0.1% formic acid or trifluoroacetic acid), can mask the active sites on the stationary phase. |
| 3. Check Column Health | Flush the column with a strong solvent to remove potential contaminants. If tailing persists, the column may be degraded and require replacement. |
| 4. Lower Sample Concentration | Overloading the column can lead to peak distortion, including tailing. Try injecting a more dilute sample. |
Troubleshooting Guide: Fractional Crystallization
This section provides guidance on common problems encountered during the fractional crystallization of dichloromethylnitrobenzene isomers.
Q6: I'm trying to crystallize one isomer, but my product is still a mixture. Why is this happening?
This is a common issue and often relates to the formation of a eutectic mixture or insufficient purity of the starting material.[1]
Causality: A eutectic mixture is a mixture of two or more components that melt or solidify at a single temperature that is lower than the melting points of the separate components.[1] If the composition of your isomer mixture is at or near the eutectic point, both isomers will crystallize out together, preventing purification.[1][6]
Solutions:
-
Determine the Eutectic Point: Consult the literature or perform experimental analysis (e.g., using Differential Scanning Calorimetry - DSC) to determine the phase diagram and eutectic composition for your isomer mixture.
-
Adjust the Isomer Ratio: To crystallize a pure component, the starting mixture must have a composition on one side of the eutectic point.[1][2] If your mixture is close to the eutectic, you may need to add a pure sample of one of the isomers to shift the overall composition.
-
Use a Different Solvent: The choice of solvent can influence the solubility of the isomers and potentially the eutectic composition. Experiment with different solvents to find one that maximizes the solubility difference between the isomers at a given temperature.
-
Multi-Stage Crystallization: A single crystallization step may not be sufficient. The process often needs to be repeated. The crystallized product is isolated, and the process is repeated on the mother liquor to recover more of the desired isomer or to isolate the other isomers.[12]
Q7: My crystallization yield is very low. How can I improve it?
Low yield can result from the target isomer being too soluble in the chosen solvent or from an inappropriate cooling rate.
Causality: For crystallization to occur, the solution must be supersaturated. If the isomer remains highly soluble even at low temperatures, or if cooling is too rapid, nucleation and crystal growth will be inefficient.
Solutions:
-
Optimize the Solvent: Select a solvent in which the desired isomer has low solubility at cool temperatures but is reasonably soluble at higher temperatures. This will create a large supersaturation window upon cooling.
-
Slow Cooling Rate: Cool the solution slowly and with gentle agitation. This allows for the formation of larger, purer crystals and prevents the rapid precipitation of impurities.
-
Seeding: Introduce a few seed crystals of the pure isomer into the cooled, supersaturated solution. This provides a template for crystal growth and can significantly improve the yield and quality of the crystals.
Experimental Protocols
Protocol 1: HPLC Method Development for Dichloromethylnitrobenzene Isomers
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Deionized water.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: Begin with a 60:40 (A:B) isocratic elution. Adjust the ratio to optimize resolution.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the mixed isomer sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Analysis and Optimization:
-
Equilibrate the column for at least 20 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If resolution is poor, systematically decrease the percentage of acetonitrile by 5% increments. If peaks are too broad, consider a gradient elution from 50% to 80% acetonitrile over 15 minutes.
-
Protocol 2: Fractional Crystallization of a Dichloromethylnitrobenzene Isomer Mixture
This protocol assumes a binary mixture where Isomer A has a higher melting point and lower solubility in the chosen solvent than Isomer B.
-
Dissolution: In a jacketed reactor vessel, dissolve the isomer mixture in a minimal amount of a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) at an elevated temperature (e.g., 60 °C) until all solids are dissolved.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour) with gentle stirring.
-
Seeding (Optional): Once the solution is cooled to a point of slight supersaturation, add a small quantity of pure Isomer A seed crystals.
-
Crystallization: Continue slow cooling to the final crystallization temperature (e.g., 5 °C). Hold at this temperature for several hours to allow for complete crystal growth.
-
Isolation: Separate the crystals from the mother liquor via filtration (e.g., using a Buchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a vacuum at a temperature well below their melting point.
-
Purity Analysis: Analyze the purity of the crystals and the composition of the mother liquor by HPLC or GC to assess the efficiency of the separation.
References
- troubleshooting separation of toluidine isomers - Benchchem. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- Method for separating dichloronitrobenzene isomers. (1988). Google Patents.
- Successful HPLC Operation – A Troubleshooting Guide - ThermoFisher. (n.d.).
- Separation of chloronitrobenzene isomers by crystallization and fractionation. (1968). Google Patents.
- Isomer separation by CPC chromatography - RotaChrom. (n.d.).
- 2 constitutional structural isomers of molecular formula C2H2Cl2... (2026). Doc Brown's revision notes.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- Troubleshooting Liquid Chromatographic Separations... - Sigma-Aldrich. (n.d.).
- Fractional Crystallization. (n.d.). Sulzer.
- Process for the preparation and purification of p-nitrobenzenes. (1969). Google Patents.
- Reverse-phase high performance liquid chromatography separation of positional isomers... (n.d.). The Royal Society of Chemistry.
- Isomers and Recommended HPLC Columns for Effective Separation. (2025). MTC USA.
- Separation of chloronitrobenzene isomers by crystallization and fractionation. (1967). Google Patents.
- Removing isomeric impurities from 1,4-Dichlorobenzene synthesis. (n.d.). Benchchem.
Sources
- 1. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 2. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 3. hub.rotachrom.com [hub.rotachrom.com]
- 4. 2 constitutional structural isomers of molecular formula C2H2Cl2, C2H2Br2, C2H2F2 or C2H2I2, condensed structural formula, skeletal formula, positional group isomerism, IUPAC names, boiling points differences in physical properties uses applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. rcprocess.se [rcprocess.se]
- 7. benchchem.com [benchchem.com]
- 8. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
Byproduct identification in the synthesis of 1,2-Dichloro-4-methyl-3-nitrobenzene
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges in the nitration of 3,4-dichlorotoluene (1,2-dichloro-4-methylbenzene) to synthesize 1,2-dichloro-4-methyl-3-nitrobenzene .
Critical Note on Regiochemistry: Synthesizing the "3-nitro" isomer is chemically challenging. The target molecule places the nitro group in the "vicinal" position—sandwiched between the chlorine at C2 and the methyl group at C4. This position is sterically congested ("buttressed"). The thermodynamic and kinetic preference of the reaction strongly favors the 5-nitro isomer , which will be your primary impurity.
This guide provides the forensic tools to identify this byproduct and the protocol adjustments required to maximize your specific target.
Module 1: The Isomer Landscape (Regiochemical Forensics)
The nitration of 3,4-dichlorotoluene yields a mixture of isomers. Understanding the directing effects is the first step in troubleshooting low yields or purity issues.
Reaction Pathway Analysis
-
Starting Material: 1,2-dichloro-4-methylbenzene.
-
Directing Groups:
-
Methyl (C4): Ortho/Para directing (Strongly activating). Directs to C3 and C5 .
-
Chlorine (C1 & C2): Ortho/Para directing (Deactivating).
-
Cl at C2 directs to C3 (ortho) and C5 (para).
-
Cl at C1 directs to C6 (ortho).
-
-
Isomer Distribution Table
| Isomer Name | Structure Description | Formation Probability | Cause |
| Target (3-Nitro) | Nitro at C3 (between Cl and Me) | Minor (<15-20%) | Steric Hindrance. While electronically activated by both Me(C4) and Cl(C2), the "buttressing effect" of the adjacent substituents inhibits attack. |
| Major Impurity (5-Nitro) | Nitro at C5 (adjacent to Me, opposite Cl) | Major (>70-80%) | Sterically Favored. Position C5 is ortho to the Methyl group and para to Cl(C2). It is the most accessible activated site. |
| Minor Impurity (6-Nitro) | Nitro at C6 (adjacent to Cl) | Trace/Minor | Electronic Disadvantage. Position C6 is meta to the activating Methyl group. |
Visualizing the Pathway
Figure 1: Regioselectivity map showing the competition between the crowded target (3-nitro) and the open major impurity (5-nitro).
Module 2: Analytical Identification (Troubleshooting)
Users often confuse the Target (3-Nitro) with the Major Impurity (5-Nitro) because they have identical mass (GC-MS parent ion m/z 205/207). 1H NMR is the definitive method for differentiation.
1H NMR Diagnostic Table
The key difference lies in the coupling pattern of the remaining aromatic protons.
| Feature | Target: 3-Nitro Isomer | Impurity: 5-Nitro Isomer |
| Proton Positions | H5 and H6 | H3 and H6 |
| Spatial Relationship | Vicinal (Neighbors) | Para (Opposite) |
| Coupling Constant ( | ~8.0 - 8.5 Hz (Ortho coupling) | ~0 Hz (Singlets) |
| Multiplicity | Two Doublets | Two Singlets |
| Shift Logic | H5 is ortho to NO2 (deshielded). H6 is meta to NO2. | H6 is ortho to NO2 (deshielded). H3 is meta to NO2. |
GC-MS Identification
While molecular weights are identical, retention times will differ due to polarity and boiling point variations caused by the "ortho effect" of the nitro group.
-
Target (3-Nitro): The nitro group is twisted out of plane due to steric crowding between Me and Cl. This reduces conjugation, often lowering the boiling point slightly compared to the planar 5-nitro isomer.
-
Impurity (5-Nitro): More planar structure, typically higher retention time on non-polar columns (e.g., HP-5, DB-5).
Module 3: Troubleshooting FAQs
Q1: My crude NMR shows two singlets in the aromatic region. Where is my product?
Diagnosis: You have synthesized primarily the 5-nitro isomer (Major Impurity). Explanation: The reaction conditions likely allowed the system to follow the thermodynamically preferred pathway (attack at the unhindered C5 position). Corrective Action:
-
Lower Temperature: Run the nitration at -10°C to 0°C to rely on kinetic control, though yield will drop.
-
Change Solvent: Use a solvent that increases steric bulk around the reagents, or use sulfolane to modify activity.
-
Purification: You must separate the isomers. Crystallization is often effective as the symmetrical 5-nitro isomer packs better (higher MP) than the twisted 3-nitro target.
Q2: I see a peak at M+16 (m/z ~221) in the MS. What is this?
Diagnosis: Oxidation Byproduct (Benzoic Acid Derivative). Identity: 3,4-dichloro-2-nitrobenzoic acid. Cause: If reaction temperatures exceed 50-60°C, the nitric acid can oxidize the activated methyl group to a carboxylic acid. Fix: Maintain strict temperature control (<30°C) and quench the reaction immediately upon consumption of starting material.
Q3: How do I separate the 3-nitro target from the 5-nitro impurity?
Protocol:
-
Fractional Crystallization: The 5-nitro isomer usually has a higher melting point. Dissolve the crude mixture in hot ethanol or 2-propanol. Cool slowly. The 5-nitro isomer often precipitates first. Filter it off; your target (3-nitro) will be enriched in the filtrate.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane/Ethyl Acetate (Start 95:5).
-
Elution Order: The sterically crowded 3-nitro isomer is often slightly less polar (due to twisted nitro group reducing dipole moment) and may elute before the 5-nitro isomer. Verify with TLC.
-
Module 4: Recommended Synthesis Workflow
To maximize the difficult 3-nitro isomer, follow this optimized workflow.
Figure 2: Optimized workflow emphasizing low temperature and separation.
Detailed Protocol
-
Reagents:
-
3,4-Dichlorotoluene (1.0 eq)
-
HNO3 (Fuming 90% or 65%, 1.1 eq)
-
H2SO4 (Conc, 2.0 eq)
-
Dichloromethane (DCM) as solvent (moderates the exotherm).
-
-
Procedure:
-
Dissolve 3,4-dichlorotoluene in DCM (5 volumes).
-
Cool to -5°C to 0°C .
-
Prepare a mixture of HNO3 and H2SO4 at 0°C.
-
Add the acid mixture dropwise over 1 hour. Do not allow temp to rise above 5°C.
-
Note: Low temperature favors the kinetic product distribution, though the 5-nitro will still dominate. It minimizes oxidation side reactions.
-
-
Workup:
-
Purification (The "Squeeze"):
-
The residue is likely ~70% 5-nitro / ~20% 3-nitro.
-
Recrystallize from Ethanol: The solid collected is mostly the unwanted 5-nitro isomer.
-
Concentrate the mother liquor: This oil is enriched in your target (3-nitro).
-
Distillation: If scale allows, fractional distillation can separate them based on the boiling point depression of the crowded 3-nitro isomer.
-
References
-
BenchChem. (2025).[1] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.[1] Retrieved from
-
Sigma-Aldrich. (n.d.). 3,4-Dichlorotoluene Product Specification and Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2017). Dynamics and the Regiochemistry of Nitration of Toluene. PMC.[4] Retrieved from
-
Google Patents. (2021). Preparation method of dichlorotoluene nitride intermediate (CN112266326A). Retrieved from
Sources
Technical Support Center: Purification of Dichloronitrobenzene
Welcome to the technical support center for the purification of dichloronitrobenzene (DCNB). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sulfonated isomers in their DCNB mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your critical applications.
Introduction: The Challenge of Sulfonated Isomers
Dichloronitrobenzene is a crucial intermediate in the synthesis of many pharmaceuticals and fine chemicals.[1] However, its synthesis, often involving nitration in the presence of sulfuric acid, can lead to the formation of sulfonated isomers as byproducts.[2] These highly polar, water-soluble impurities can interfere with subsequent reactions and are often difficult to remove using standard purification techniques. This guide will walk you through effective methods for their removal.
Frequently Asked Questions (FAQs)
Q1: Why is my dichloronitrobenzene mixture contaminated with sulfonated isomers?
A1: Sulfonated isomers are typically formed during the nitration of dichlorobenzene when sulfuric acid is used as a catalyst or solvent. The strongly acidic conditions can lead to the electrophilic aromatic substitution of a sulfonic acid group (-SO₃H) onto the dichloronitrobenzene ring. The extent of sulfonation depends on factors such as reaction temperature, time, and the concentration of sulfuric acid.
Q2: What is the first and most critical step to remove these acidic impurities?
A2: The initial and most straightforward approach is an alkaline wash . Sulfonic acids are strong acids and will readily react with a base to form their corresponding sulfonate salts.[3] These salts are highly soluble in water and can be efficiently removed from the organic phase containing your DCNB product.
A common procedure involves washing the crude DCNB mixture with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4][5][6] This neutralizes the sulfonic acid, converting it into a water-soluble salt that partitions into the aqueous layer.
Q3: I've performed an alkaline wash, but my DCNB is still not pure. What should I do next?
A3: If an alkaline wash is insufficient, the next recommended step is recrystallization . This technique relies on the difference in solubility between your desired DCNB isomer and the remaining impurities in a chosen solvent.[7]
For dichloronitrobenzene, common recrystallization solvents include ethanol and methanol.[6][8] The process involves dissolving the impure DCNB in a minimum amount of hot solvent and then allowing it to cool slowly. The DCNB will crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.
Q4: How can I selectively sulfonate and remove an undesired DCNB isomer?
A4: In some cases, you may have a mixture of DCNB isomers where one is desired and the other is an impurity (e.g., a mixture of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene). Interestingly, you can exploit differences in their reaction rates with fuming sulfuric acid. The undesired isomer can be selectively sulfonated, making it water-soluble and thus easily separable by washing.[2][9] This method requires careful control of reaction conditions to avoid sulfonation of the desired product.
Q5: Are there any other advanced methods for separating DCNB isomers?
A5: For challenging separations of DCNB isomers, adsorption chromatography using zeolites has shown promise.[10] Specific types of zeolites can selectively adsorb certain DCNB isomers based on their molecular shape and size, allowing for their separation from a mixture.
Q6: How can I verify the purity of my dichloronitrobenzene after purification?
A6: The purity of your final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose.[11][12] These techniques can separate and quantify the different components in your sample, providing a clear picture of its purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Yellow or brown color in the final product | Residual acidic impurities or nitrated byproducts. | Perform a thorough alkaline wash with dilute NaOH or Na₂CO₃ solution.[4][5][6] If color persists, consider treatment with activated charcoal during recrystallization.[7] |
| Low yield after recrystallization | Using too much solvent; cooling the solution too quickly; incomplete crystallization. | Use the minimum amount of hot solvent required to dissolve the solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Product is an oil instead of a solid | Presence of impurities that depress the melting point. | Repeat the purification steps, ensuring a thorough alkaline wash and careful recrystallization. Consider a second recrystallization from a different solvent. |
| HPLC/GC analysis shows multiple peaks | Incomplete removal of isomers or other byproducts. | Re-evaluate the purification strategy. A combination of alkaline washing and recrystallization is often effective. For very similar isomers, selective sulfonation may be necessary.[2] |
Detailed Protocols
Protocol 1: Alkaline Washing of Crude Dichloronitrobenzene
-
Dissolve the crude dichloronitrobenzene mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide or sodium carbonate solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent) will contain the dissolved sulfonate salts.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude, washed DCNB.
Protocol 2: Recrystallization of Dichloronitrobenzene
-
Place the crude dichloronitrobenzene in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding excess solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure dichloronitrobenzene should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for removing sulfonated isomers from a dichloronitrobenzene mixture.
Caption: General purification workflow for dichloronitrobenzene.
Chemical Principle of Alkaline Wash
The following diagram illustrates the chemical principle behind the alkaline wash for removing sulfonic acid impurities.
Caption: Neutralization of sulfonic acid to its water-soluble salt.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. US7344650B2 - Process for the working-up of waste waters containing aromatic nitro compounds - Google Patents [patents.google.com]
- 5. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 9. JPS632956A - Method for separating dichloronitrobenzene isomers - Google Patents [patents.google.com]
- 10. JPH08796B2 - Method for separating dichloronitrobenzene isomers - Google Patents [patents.google.com]
- 11. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving regioselectivity in the nitration of 1,2-dichloro-4-methylbenzene
This technical guide addresses the regioselective nitration of 1,2-dichloro-4-methylbenzene (also known as 3,4-dichlorotoluene). It is designed for researchers requiring high-purity synthesis of the 5-nitro isomer (1,2-dichloro-4-methyl-5-nitrobenzene), a critical intermediate for agrochemicals and active pharmaceutical ingredients (APIs).
Core Mechanistic Insight: The "Battle of the Directors"
Before troubleshooting, it is critical to understand the electronic and steric forces dictating the reaction.
-
Activating Group: Methyl (-CH₃) at C4. It is an ortho/para director and an activator .[3]
-
Deactivating Groups: Chlorine (-Cl) at C1 and C2. They are ortho/para directors but deactivators .
The Regioselectivity Map: The Methyl group is the strongest activator, so it dictates the primary position of attack.
-
Position 5 (Target): Ortho to Methyl. Para to Cl(C2).[4] Electronically Favored & Sterically Accessible.
-
Position 3 (Impurity): Ortho to Methyl.[3] Ortho to Cl(C2). Sterically Hindered (Sandwiched between -CH₃ and -Cl).
-
Position 6 (Trace): Meta to Methyl. Ortho to Cl(C1). Electronically Disfavored (Meta to activator).
Goal: Maximize attack at C5 while suppressing C3 (steric leakage) and preventing over-nitration (dinitro species).
Caption: Regioselectivity map showing the electronic and steric factors favoring the 5-nitro isomer over the 3-nitro impurity.
Troubleshooting Guide & FAQs
Issue 1: High Levels of the 3-Nitro Isomer (The "Sandwich" Isomer)
User Question: "I am getting ~15-20% of the 3-nitro isomer. How do I shift selectivity toward the 5-nitro position?"
Root Cause: High reaction temperatures or highly reactive nitrating agents (like mixed acid) provide enough energy to overcome the steric barrier at Position 3.
Corrective Actions:
-
Lower the Temperature: Reduce reaction temperature to 0°C – 10°C . Lower energy favors the kinetic product (Pos 5) over the more hindered Pos 3.
-
Change Solvent System: Switch from neat mixed acid (H₂SO₄/HNO₃) to a two-phase system using Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Why? The organic solvent dilutes the substrate and moderates the activity of the nitronium ion, increasing selectivity.
-
-
Use a Sterically Demanding Nitrating Agent: Consider Acetyl Nitrate (generated in situ from HNO₃ + Acetic Anhydride). The bulkier electrophile is less likely to fit into the crowded C3 position.
Issue 2: Formation of Dinitro Impurities
User Question: "I see a significant spot on TLC corresponding to dinitro compounds. How do I stop at mono-nitration?"
Root Cause: The methyl group activates the ring.[3][5][6][7] Once the first nitro group is added, the ring is deactivated, but if the local concentration of HNO₃ is too high (poor mixing) or temperature spikes occur, a second nitration can happen.
Corrective Actions:
-
Stoichiometry Control: Use a slight excess of HNO₃ (1.05 – 1.10 eq) only. Do not use a large excess.
-
Stepwise Addition: Add the nitrating agent dropwise to the substrate (or vice versa, depending on heat management) to prevent local hotspots.
-
Quench Immediately: Monitor reaction by HPLC/GC. Quench immediately upon disappearance of starting material. Do not "cook" the reaction to drive the last 1% conversion.
Issue 3: Difficulty Separating Isomers
User Question: "The 3-nitro and 5-nitro isomers have very close boiling points. Distillation is failing."
Root Cause: Isomers of dichloronitrotoluene often have overlapping vapor pressures.
Corrective Actions:
-
Switch to Crystallization: The 5-nitro isomer generally has a higher melting point and better symmetry than the 3-nitro isomer.
-
Solvent: Try recrystallization from Isopropanol (IPA) or Ethanol/Water mixtures. The 5-nitro isomer should crystallize out, leaving the 3-nitro oil in the mother liquor.
-
-
Melt Crystallization: If purity is >85%, controlled melt crystallization (sweating) can be highly effective for this class of compounds.
Optimized Experimental Protocols
Method A: Standard Mixed Acid (Industrial Baseline)
Best for: Large scale, cost-sensitive operations where downstream separation is established.
-
Preparation: In a reactor, charge 1,2-dichloro-4-methylbenzene (1.0 eq). Cool to 0–5°C.
-
Acid Mix: Prepare a mixture of HNO₃ (65%, 1.05 eq) and H₂SO₄ (98%, 2.0 eq). Keep cold.
-
Addition: Add the acid mixture dropwise over 2 hours, maintaining internal temp <10°C .
-
Critical: Vigorous stirring is essential to prevent local hotspots.
-
-
Post-Reaction: Stir at 10°C for 1 hour. Monitor by GC.
-
Workup: Pour onto crushed ice. Separate organic layer.[8][9][10] Wash with saturated NaHCO₃ to remove acid. Wash with brine.[10] Dry over MgSO₄.
-
Purification: Recrystallize crude solid from Isopropanol.
Method B: High-Selectivity Solvent Method (Recommended for R&D)
Best for: Maximizing regioselectivity (5-nitro isomer) and safety.
-
Dissolution: Dissolve 1,2-dichloro-4-methylbenzene (1.0 eq) in 1,2-Dichloroethane (DCE) (3-4 volumes).
-
Catalyst (Optional): Add 5 mol% H₂SO₄ or a solid acid catalyst (e.g., Zeolite H-Beta) to promote nitronium generation without the harshness of bulk mixed acid.
-
Nitration: Add Fuming HNO₃ (98%, 1.1 eq) dropwise at 0°C .
-
Reaction: Allow to warm to room temperature (20-25°C) slowly over 4 hours.
-
Workup: Quench with water. Separate organic phase.[8][11] Neutralize. Evaporate solvent.[9]
-
Result: Typically yields >90% 5-nitro isomer with <5% 3-nitro impurity.[12]
Data Summary Table
| Parameter | Method A (Mixed Acid) | Method B (Solvent/DCE) |
| Reaction Temp | < 10°C (Strict) | 0°C → 25°C |
| Reagents | HNO₃ / H₂SO₄ | HNO₃ / DCE (Solvent) |
| Yield (Typical) | 85-90% | 90-95% |
| Regioselectivity (5-Nitro) | ~80-85% | >90% |
| Safety Profile | High Exotherm Risk | Moderate (Heat sink provided by solvent) |
Troubleshooting Logic Flowchart
Caption: Decision tree for troubleshooting common nitration issues.
References
- Preparation method of dichlorotoluene nitride intermediate (Patent CN112266326A).
-
1,2-Dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3)
- Source: ChemSrc.
- Relevance: Confirms chemical structure, CAS number, and physical properties of the target 5-nitro isomer.
-
URL:[Link]
-
Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.
- Source: ResearchG
- Relevance: Discusses optimization of nitration conditions (temperature, acid ratio)
-
URL:[Link]
-
Nitration of Toluene and Methylbenzene: Isomer R
Sources
- 1. 95-75-0 3,4-DCT 3,4-Dichlorotoluene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 2. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. data.epo.org [data.epo.org]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Polysubstituted Nitrobenzene Synthesis
Current Status: Online | Operator: Senior Application Scientist Dr. A. Vance
Ticket ID: P-NO2-SYNTH-001
Welcome to the Advanced Synthesis Support Hub
User Query: "I am facing low yields, inseparable isomer mixtures, and safety concerns while attempting to synthesize polysubstituted nitrobenzenes. Direct nitration is failing."
Scientist's Log:
The synthesis of polysubstituted nitrobenzenes is deceptively simple in textbooks but notoriously difficult in practice. The "Classical Trap" is relying solely on Electrophilic Aromatic Substitution (EAS) using mixed acid (
This guide moves beyond the textbook. We will troubleshoot using Vicarious Nucleophilic Substitution (VNS) , Ipso-Nitration , and Oxidative Protocols .
Module 1: The Regioselectivity Deadlock
Issue: "I cannot obtain the meta-isomer, or my directing groups are fighting."
Diagnosis: You are likely fighting the inherent electronic bias of the ring. If you have an ortho/para director (like -OMe) and a meta director (like -NO2), introducing a third group exactly where you want it via EAS is statistically unlikely due to steric hindrance and electronic conflict.
The Solution: Vicarious Nucleophilic Substitution (VNS)
Instead of attacking the ring with an electrophile (
Mechanism Insight:
VNS uses a carbanion containing a leaving group (L) and a stabilizing group (EWG). The nucleophile attacks the nitroarene to form a
Experimental Protocol: VNS Alkylation
Target: Introduction of an alkyl-functionalized group ortho/para to a nitro group.
Reagents:
-
Substrate: Nitrobenzene derivative (1.0 equiv)
-
Reagent: Chloromethyl phenyl sulfone (1.1 equiv) - The "Vicarious" agent
-
Base:
-BuOK (2.5 equiv) or NaOH (powdered) in DMSO -
Solvent: THF or DMF (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add the nitroarene (1.0 equiv) and Chloromethyl phenyl sulfone (1.1 equiv) in THF (0.2 M concentration).
-
Cooling: Cool the mixture to -70 °C (acetone/dry ice bath). Note: Some substrates tolerate -20 °C, but start cold to minimize byproduct formation.
-
Base Addition: Add a solution of
-BuOK in THF dropwise over 20 minutes. The solution will likely turn a deep, intense color (often purple or dark red)—this is the Meisenheimer Complex (See Diagram 1). -
Reaction: Stir for 30–60 minutes at low temperature.
-
Quench: Pour the mixture into a dilute HCl/Ice mixture. The color will vanish immediately.
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Troubleshooting FAQ:
-
Q: Why did my reaction turn into black tar?
-
A: The temperature was likely too high during base addition. Nitroarenes are prone to polymerization with strong bases. Keep it strictly below -40 °C during addition.
-
-
Q: Can I use this to add a nitro group?
-
A: No, VNS adds carbon chains. To add a nitro group in a "wrong" position, use the Ipso-Nitration module below.
-
Visualizing the VNS Mechanism
Caption: Figure 1. The Vicarious Nucleophilic Substitution (VNS) pathway allows functionalization of nitroarenes at positions inaccessible to standard electrophilic substitution.[1]
Module 2: Functional Group Tolerance & Ipso-Nitration
Issue: "My substrate has acid-sensitive groups (acetals, silyl ethers). Mixed acid ( ) destroys them."
Diagnosis: Standard nitration conditions are extremely acidic and oxidative. Complex drug scaffolds cannot survive this. You need a Mild Nitration Protocol .
The Solution: Ipso-Nitration of Aryl Boronic Acids Instead of nitrating a Hydrogen (C-H), we nitrate a Boron (C-B) bond. This is chemically distinct because the Boron activates the position, allowing nitration under near-neutral or mild conditions.
Experimental Protocol: Mild Ipso-Nitration
Reference: Method adapted from Prakash et al. and recent Fe-catalyzed protocols.
Reagents:
-
Substrate: Aryl Boronic Acid (1.0 equiv)
-
Nitrating Agent: Sodium Nitrate (
, 1.2 equiv) -
Activator: TMSCl (Trimethylsilyl chloride, 1.2 equiv) or Iron(III) Nitrate (catalytic)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Setup: In a clean vial, dissolve the Aryl Boronic Acid in MeCN.
-
Addition: Add
(solid) to the stirring solution. -
Activation: Add TMSCl dropwise at Room Temperature.
-
Chemistry: TMSCl reacts with Nitrate to form
(Trimethylsilyl nitrate) in situ, which is a potent but non-acidic nitrating source.
-
-
Monitoring: Stir at RT for 1–3 hours. Monitor by TLC.[2] The boronic acid spot will disappear, replaced by the nitro spot (usually less polar).
-
Workup: Quench with water. Extract with Ether.
Troubleshooting FAQ:
-
Q: My yield is low; I see protodeboronation (C-H instead of C-NO2).
-
A: Ensure your MeCN is dry. Water competes with the nitrate for the boron center.
-
-
Q: Can I use Boronic Esters (Pinacol)?
-
A: Yes, but free Boronic Acids generally react faster in this specific protocol.
-
Module 3: The "Over-Nitration" & Safety Hazards
Issue: "The reaction exotherms violently, or I get dinitro/trinitro mixtures."
Diagnosis: Nitration is autocatalytic and highly exothermic. If you use mixed acid on an activated ring (e.g., phenol, aniline), the reaction can "run away," leading to polynitration (explosion hazard) or tar.
The Solution: Oxidation of Anilines Do not nitrate the ring. Instead, install an amine (NH2) first (which is easy to direct), and then oxidize the amine to a nitro group. This completely avoids the "runaway nitration" risk.
Experimental Protocol: Oxone Oxidation
Target: Converting electron-deficient anilines to nitrobenzenes.
Reagents:
-
Substrate: Polysubstituted Aniline
-
Oxidant: Oxone® (Potassium peroxymonosulfate)
-
Solvent: DCM / Water (Biphasic)
Step-by-Step:
-
Dissolve aniline (1 mmol) in DCM (5 mL).
-
Dissolve Oxone (2.5 mmol) in Water (5 mL).
-
Add the Oxone solution to the DCM solution vigorously.
-
Stirring is Critical: Because this is biphasic, you must stir rapidly (1000 rpm).
-
Time: 4–12 hours at RT.
-
Result: The amine oxidizes to Nitroso (
) and then Nitro ( ).
Safety & Hazard Mitigation Table
| Hazard Scenario | Indicator | Immediate Action | Prevention Strategy |
| Thermal Runaway | Rapid temp spike, fuming, "rolling boil" | DO NOT CAP. Open sash fully. Move away. | Add acid dropwise with internal temp monitoring. Never add all reagents at once. |
| Induction Period | No reaction for 30 mins, then sudden heat | Stop addition. Cool immediately. | Ensure active stirring. Check reagent quality (water in acid delays onset). |
| Shock Sensitivity | Formation of dry crystals on flask rim | Do not scrape. Dissolve gently with solvent. | Polynitro compounds (3+ nitro groups) are explosives. Keep wet/solvated.[3] |
Synthesis Decision Matrix
Caption: Figure 2. Strategic decision tree for selecting the optimal nitrobenzene synthesis route based on substrate reactivity and functional group compatibility.
References
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic Text on Nitronium Chemistry).
-
Prakash, G. K. S., et al. (2004). Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts. Organic Letters.
-
Webb, K. S., & Seneviratne, V. (1995). A mild oxidation of aromatic amines to nitro compounds. Tetrahedron Letters.
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Reference for Safety/Polynitro stability).
Sources
Technical Support Center: Temperature Control in the Nitration of Dichlorotoluenes
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the nitration of dichlorotoluenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this essential but challenging electrophilic aromatic substitution. The nitration of dichlorotoluenes is a highly exothermic process where precise temperature control is not merely a suggestion but a critical parameter for ensuring safety, achieving high yields of the desired isomer, and preventing the formation of unwanted by-products.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying rationale to empower your future work.
Q1: I observed a sudden, rapid temperature increase, vigorous gas evolution, and a darkening of the reaction mixture. What is happening and what should I do?
A1: You are likely experiencing a runaway reaction. This is a critical safety event where the rate of heat generation from the exothermic nitration reaction exceeds the rate of heat removal by your cooling system.[3] The methyl group on the dichlorotoluene ring increases its reactivity and susceptibility to oxidation by the nitrating mixture, which can contribute to the runaway condition, especially at elevated temperatures.[4]
Immediate Actions:
-
Safety First: If the reaction appears uncontrollable, prioritize your safety. Evacuate the immediate area and follow your laboratory's established emergency procedures.
-
Emergency Cooling: If it is safe to do so, immediately increase the cooling capacity. This can be achieved by adding a dry ice/acetone slurry to your cooling bath or carefully adding more ice-salt mixture.
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
Root Cause Analysis & Prevention:
-
Inadequate Cooling: Your cooling bath may not have sufficient capacity for the scale of the reaction. Ensure the flask is adequately immersed and that the cooling medium is in good contact with the flask surface.
-
Excessively Fast Reagent Addition: The nitrating agent was likely added too quickly, causing localized "hot spots" where the reaction rate accelerated uncontrollably.[5][6] The standard practice is a slow, dropwise addition with continuous monitoring of the internal reaction temperature.[1][7]
-
Poor Agitation: Inefficient stirring can lead to poor heat distribution and the buildup of unreacted reagents.[1][4] Ensure vigorous and consistent agitation throughout the reaction to maintain a homogenous temperature.
Q2: My final product yield is significantly lower than expected, and I have a large amount of unreacted starting material.
A2: This issue typically points to an incomplete reaction, which can be directly linked to temperature management.
Causality & Solutions:
-
Reaction Temperature is Too Low: While crucial for safety, an excessively low temperature can significantly slow the reaction kinetics, leading to incomplete conversion within your allotted reaction time. For instance, some nitrations of dichlorotoluene are performed at slightly elevated temperatures (e.g., 30-45 °C) to ensure the reaction proceeds to completion.[5]
-
Insufficient Reaction Time: The reaction may not have been allowed to run long enough. It is essential to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion before quenching the reaction.[5]
-
Actionable Advice: If you suspect the temperature is too low, consider a modest, controlled increase of the reaction temperature by a few degrees, while carefully monitoring for any signs of an uncontrolled exotherm. Alternatively, extend the reaction time, continuing to monitor its progress until no more starting material is being consumed.
Q3: My analysis shows significant amounts of dinitrated compounds and other impurities. How can I improve the selectivity?
A3: The formation of by-products such as dinitrotoluenes and oxidation products (like nitrobenzoic acids) is a common problem directly influenced by the reaction temperature.[2][4]
Causality & Solutions:
-
High Reaction Temperature: The initial mononitrated product is still susceptible to further nitration, especially at higher temperatures. The energy barrier for a second nitration is higher, but elevated temperatures can provide sufficient energy to overcome it. Maintaining a strictly controlled, lower temperature is the most effective way to minimize dinitration.[4] For many dichlorotoluene nitrations, maintaining the temperature below 5 °C is recommended to enhance selectivity.[5][8]
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent can also drive the reaction towards dinitration. A molar ratio of nitrating reagent to substrate between 1.05 and 1.20 is often sufficient for complete mononitration without excessive by-product formation.[5]
-
Oxidative Side Reactions: The methyl group is vulnerable to oxidation by nitric acid, a process that is accelerated at higher temperatures.[4] This not only consumes your starting material but also complicates purification. Adhering to the lowest practical reaction temperature is key to mitigating this.
Q4: My cooling bath is at -10 °C, but the internal temperature of my reaction is fluctuating and rising above 0 °C. What's causing this?
A4: This indicates a mismatch between the rate of heat generation and the rate of heat transfer. Several factors can contribute to this issue.
Causality & Solutions:
-
Rate of Addition: Even with a potent cooling bath, adding the nitrating agent too quickly will generate heat faster than it can be transferred through the glass of the flask and into the cooling medium.[1] Reduce the addition rate immediately.
-
Inefficient Stirring: As mentioned before, vigorous stirring is essential for transferring heat from the bulk of the reaction mixture to the walls of the flask.[1][4] Ensure your stirring mechanism is creating a deep vortex and effectively mixing the entire volume.
-
Viscosity of the Mixture: As the reaction proceeds, the mixture's viscosity may change, potentially impeding efficient stirring and heat transfer. Ensure your stirring apparatus is robust enough to handle such changes.
-
Scale of the Reaction: Heat transfer does not scale linearly with reaction volume. As the volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. For larger-scale reactions, a more powerful cooling system (e.g., a cryostat) may be necessary instead of a simple ice bath.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of different dichlorotoluene isomers?
A1: The optimal temperature is highly dependent on the specific isomer and the desired product. There is no single "best" temperature. For example, the preparation of 2,4-dichloro-5-nitrotoluene has been successfully performed by maintaining a reaction temperature of no more than 5 °C.[5] Conversely, the synthesis of 3,4-dichloro-6-nitrotoluene can be carried out at temperatures up to 45 °C.[5] Generally, lower temperatures (e.g., -10 °C to 10 °C) are employed to maximize selectivity and minimize by-products.[5][8] It is crucial to consult specific literature procedures for your target molecule and to perform small-scale optimization experiments.
Q2: How does the composition of the mixed acid (H₂SO₄/HNO₃) affect the reaction exotherm?
A2: The sulfuric acid in the mixed acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[7][9] The concentration of sulfuric acid influences the concentration of the nitronium ion and, therefore, the reaction rate.[1] A higher concentration of sulfuric acid generally leads to a faster reaction and a more significant exotherm. The design of industrial nitrators is heavily based on managing heat transfer rates due to this exothermic nature.[1] Therefore, the ratio and concentration of the acids must be carefully controlled to manage the reaction's thermal profile.
Q3: What is the role of a solvent in temperature control?
A3: While many nitrations are performed using the mixed acid as the solvent, an inert solvent like dichloromethane or dichloroethane can be used.[5] The solvent acts as a heat sink, absorbing some of the heat generated by the reaction and helping to moderate temperature fluctuations. This creates a larger reaction mass that can absorb thermal energy, making it easier to maintain a stable internal temperature. The choice of solvent can also influence the regioselectivity of the reaction.[10]
Q4: How critical is the rate of addition of the nitrating agent?
A4: It is arguably one of the most critical operational parameters for temperature control. The nitration reaction is often instantaneous upon contact between the nitrating agent and the dichlorotoluene.[5] A rapid addition leads to a rapid generation of heat in a small volume, overwhelming the cooling system and risking a runaway reaction.[5] A slow, controlled, dropwise addition ensures that heat is generated at a rate that allows for effective dissipation into the cooling bath, maintaining thermal stability.[6][7]
Q5: What are the essential safety precautions for managing this exothermic reaction?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.
-
Secondary Containment: Place your reaction setup in a secondary container to contain any spills.
-
Cooling Bath: Have a robust cooling bath (e.g., ice-salt or dry ice-acetone) prepared and ready before starting the reagent addition.[6][8]
-
Internal Thermometer: Continuously monitor the internal temperature of the reaction, not the bath temperature.
-
Quenching Plan: Have a plan for quenching the reaction. Typically, the reaction mixture is poured onto ice to stop the reaction and dilute the acid.[8]
-
Emergency Plan: Be familiar with your institution's emergency procedures for chemical spills and runaway reactions.
Section 3: Experimental Protocol & Data
Exemplary Protocol: Nitration of 2,4-Dichlorotoluene to 2,4-Dichloro-5-Nitrotoluene
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
1. Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a pressure-equalizing dropping funnel, add 2,4-dichlorotoluene (1 equivalent).
-
If using a solvent, add dichloromethane (approx. 3 mL per gram of starting material).[5]
-
Place the flask in an ice-salt cooling bath and begin stirring. Cool the mixture to 0 °C.[5]
2. Nitrating Agent Addition:
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating agent dropwise to the stirred dichlorotoluene solution over 1-2 hours.[8]
-
Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition.[5] Adjust the addition rate as necessary to control the temperature.
3. Reaction and Monitoring:
-
After the addition is complete, continue to stir the mixture at 0-5 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[5]
4. Workup:
-
Slowly pour the reaction mixture over a large amount of crushed ice in a beaker with stirring.
-
Separate the organic layer. If no solvent was used, extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or diethyl ether).[7]
-
Wash the combined organic layers sequentially with water, a saturated aqueous sodium bicarbonate solution (caution: gas evolution), and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., n-hexane or ethanol) to yield the pure 2,4-dichloro-5-nitrotoluene.[5]
Table 1: Temperature Parameters for Nitration of Various Dichlorotoluenes
| Starting Material | Product | Nitrating Agent | Temperature | Reaction Time | Yield | Reference |
| 2,4-Dichlorotoluene | 2,4-Dichloro-5-nitrotoluene | 98% Nitric Acid | ≤ 5 °C | 2.0 h | ~90% | [5] |
| 3,4-Dichlorotoluene | 3,4-Dichloro-6-nitrotoluene | 98% Nitric Acid | ≤ 45 °C | 2.0 h | ~92% | [5] |
| 2,5-Dichlorotoluene | 2,5-Dichloro-4-nitrotoluene | 98% Nitric Acid | ≤ 35 °C | 2.0 h | 87% | [5] |
| 3,5-Dichlorotoluene | 3,5-Dichloro-2-nitrotoluene | 98% Nitric Acid | ≤ 45 °C | 2.0 h | ~91% | [5] |
| 2,4-Dichlorotoluene | 2,4-Dichloro-5-nitrotoluene | Mixed Acid | ≤ -10 °C | 4.0 h | ~85% | [5] |
Section 4: Visual Guides
Troubleshooting Workflow for Temperature Excursions
This diagram outlines a logical decision-making process when faced with an unexpected temperature increase during the nitration reaction.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. aidic.it [aidic.it]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Assessment of 1,2-Dichloro-4-methyl-3-nitrobenzene: A Comparative Technical Guide
Topic: Assessing purity of 1,2-Dichloro-4-methyl-3-nitrobenzene by DSC Content Type: Publish Comparison Guide
Executive Summary
For researchers and drug development professionals working with 1,2-Dichloro-4-methyl-3-nitrobenzene (an intermediate often used in agrochemical and pharmaceutical synthesis), purity determination is a critical quality gate.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for specific impurity identification, Differential Scanning Calorimetry (DSC) offers a powerful, absolute method for determining total molar purity without the need for reference standards.
This guide provides an in-depth technical comparison of DSC against alternative methods and details a self-validating protocol specifically designed for nitro-substituted aromatics, addressing their unique thermal stability profiles.
Part 1: Scientific Foundation
The Physics of Purity (Van 't Hoff Law)
DSC purity analysis relies on the principle of melting point depression.[2][3][4] As defined by the Van 't Hoff equation, the presence of impurities lowers the melting point of a pure substance and broadens the melting range.[3] Unlike chromatography, which separates molecules based on polarity or size, DSC measures the thermodynamic effect of the total eutectic impurity load.
The Governing Equation:
Where:
-
: Sample temperature at fraction melted
. - : Melting point of 100% pure material (theoretical).
- : Gas constant (8.314 J/mol·K).
- : Mole fraction of impurity.[4]
- : Enthalpy of fusion (J/mol).[2][5][6]
-
: Fraction of sample melted at
.
Key Assumption: This method assumes impurities are soluble in the liquid melt but insoluble in the crystal lattice (eutectic system).[2]
Part 2: Comparative Analysis
DSC vs. HPLC vs. Capillary Melting Point
For 1,2-Dichloro-4-methyl-3-nitrobenzene, the choice of method depends on the development stage and data requirements.
Table 1: Method Performance Comparison
| Feature | DSC (ASTM E928) | HPLC (UV/Vis) | Capillary Melting Point |
| Nature of Result | Absolute (Molar Purity %). No standards required. | Relative (Area %).[7] Requires reference standards. | Qualitative . Visual range only. |
| Specificity | Low. Detects total eutectic impurities; cannot identify what they are. | High. Separates and identifies individual impurities. | None. |
| Speed | Fast (<1 hour).[8] Minimal method development. | Slow. Requires column selection, gradient optimization. | Fast (Minutes).[8] |
| Sample Requirement | Very Low (1–3 mg). | Low (dissolved in solvent). | Low (visual amount). |
| Accuracy | High for purities >98.5%.[3][9][10] | High (dependent on detector response factors). | Low (subjective endpoint). |
| Blind Spots | Misses volatile impurities or those forming solid solutions. | Misses impurities without chromophores (UV inactive). | Misses subtle impurities; operator bias. |
Decision Logic: When to Use DSC
Use the following logic flow to determine if DSC is the correct tool for your specific lot of 1,2-Dichloro-4-methyl-3-nitrobenzene.
Figure 1: Decision matrix for selecting DSC versus HPLC for nitro-aromatic intermediates.
Part 3: Experimental Protocol (Self-Validating)
Compound Specifics:
-
Target: 1,2-Dichloro-4-methyl-3-nitrobenzene
-
Molecular Weight: ~206.03 g/mol
-
Estimated Melting Point: ~50–60°C (Note: Isomers vary; determine exact onset with a scouting run).
-
Safety Warning: Nitro-substituted aromatics can exhibit exothermic decomposition. Do not scan significantly above the melting endotherm.
Step 1: Instrument Calibration
Before analysis, ensure the DSC is calibrated for both temperature and enthalpy.
-
Indium Standard: Run high-purity Indium (Tm = 156.6°C,
= 28.71 J/g). -
Validation: Onset temperature must be within ±0.2°C; Enthalpy within ±1%.
-
Baseline: Perform a "Tzero" or empty cell run to subtract thermal resistance of the pans.
Step 2: Sample Preparation
-
Mass: Weigh 1.0 to 3.0 mg of sample.
-
Why? Larger masses induce thermal lag, artificially broadening the peak and skewing the Van 't Hoff calculation.
-
-
Pan Selection: Use Hermetically Sealed Aluminum Pans .
-
Why? 1,2-Dichloro-4-methyl-3-nitrobenzene may sublime near its melting point. A hermetic seal prevents mass loss and maintains equilibrium vapor pressure.
-
-
Reference: Use an empty hermetic pan of matched weight (±0.1 mg).
Step 3: The Thermal Program
Execute the following two-stage program.
Stage A: The Scouting Run (Safety & Range Finding)
-
Rate: 10 °C/min.
-
Range: Ambient to 150°C.
-
Goal: Identify the exact melting peak onset and ensure no exothermic decomposition occurs immediately after melting.
Stage B: The Purity Run (Data Collection)
-
Equilibration: Hold at 30°C below determined melt onset for 5 minutes.
-
Ramp Rate: 0.5 °C/min to 2.0 °C/min (Slow scan is mandatory).
-
End Temperature: Stop 5–10°C after the return to baseline.
-
Why? Fast scanning violates the thermodynamic equilibrium required by the Van 't Hoff equation.
Step 4: Data Analysis (The 1/F Plot)
Most modern DSC software (TA Instruments, Mettler Toledo, Netzsch) includes automated purity packages. If performing manually:
-
Integrate the Peak: Determine the total area (
) and the partial areas at different temperatures ( ). -
Calculate F:
. -
Plot: Graph
(y-axis) vs. (x-axis).[2] -
Linearization: The plot is often non-linear due to "pre-melting" undetected by the sensor.[2] Apply a Linearization Correction (C) to straighten the line.
-
Result: The slope of the corrected line is proportional to the impurity fraction (
).
Part 4: Visualization of Workflow
Figure 2: Step-by-step experimental workflow for DSC purity determination.[4]
References
-
ASTM International. (2019). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.
-
TA Instruments. (n.d.). Purity Determination by DSC. Thermal Analysis Application Note.
-
Giron, D. (1995). DSC purity analysis: Application to pharmaceutical development. Journal of Thermal Analysis.
- Mathot, V. B. F. (1994). Calorimetry and Thermal Analysis of Polymers. Hanser Publishers.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22593893, 1,2-Dichloro-3-methyl-4-nitrobenzene.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. tainstruments.com [tainstruments.com]
- 4. akjournals.com [akjournals.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. scribd.com [scribd.com]
- 7. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 9. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Comparing synthetic routes to 1,2-Dichloro-4-methyl-3-nitrobenzene
The synthesis of 1,2-Dichloro-4-methyl-3-nitrobenzene (also known by the IUPAC-consistent name 3,4-Dichloro-2-nitrotoluene ) presents a classic challenge in regioselective aromatic substitution.[1] The target molecule features a "sandwiched" nitro group—positioned between a methyl group and a chlorine atom—which is sterically crowded and electronically disfavored during direct nitration compared to its isomers.[2]
This guide compares the primary synthetic strategies, analyzing the trade-offs between industrial scalability (Direct Nitration) and laboratory precision (Amine Oxidation).[2]
Target Molecule Profile
-
Molecular Formula: C₇H₅Cl₂NO₂[2]
-
Key Structural Feature: The nitro group is at position 2 (toluene numbering), flanked by a methyl group at position 1 and a chlorine atom at position 3.[2]
-
Critical Distinction: Do not confuse with 2,3-Dichloro-6-nitrotoluene (an intermediate for Anagrelide), where the nitro group is less hindered at position 6.[1]
Comparative Route Analysis
Route A: Direct Nitration of 3,4-Dichlorotoluene (Industrial Standard)
This is the most common route due to the low cost of starting materials, but it suffers from poor regioselectivity.[2]
-
Mechanism: Electrophilic Aromatic Substitution (Nitration).[2]
-
Process:
-
The methyl group (activator) directs ortho/para.[2]
-
The chlorine atoms (deactivators) direct ortho/para.[2]
-
Regioselectivity Issue: The 6-position is ortho to Methyl and meta to Chlorine (less hindered).[2] The 2-position (Target) is ortho to Methyl and ortho to Chlorine (highly hindered).[2]
-
Outcome: The reaction yields primarily 3,4-dichloro-6-nitrotoluene (~85-90%) and only a minor fraction of the target 3,4-dichloro-2-nitrotoluene (~10-15%).[1]
-
-
Purification: Requires efficient fractional distillation or melt crystallization to isolate the minor 2-nitro isomer from the bulk 6-nitro product.[1][2]
Route B: Oxidation of 3,4-Dichloro-2-aminotoluene (High Purity / Lab Scale)
For applications requiring high isomeric purity (e.g., pharmaceutical standards), this route avoids the separation difficulties of Route A by fixing the nitrogen position early.[1]
-
Mechanism: Oxidation of primary amine to nitro group.[2]
-
Precursor: 3,4-Dichloro-2-aminotoluene (synthesized via chlorination of protected toluidines).[1]
-
Reagents: Trifluoroperacetic acid (TFPAA) or HOF[2]·MeCN.
-
Process:
-
Outcome: High purity (>98%) but significantly higher cost due to expensive oxidants and multi-step precursor synthesis.[2]
Comparative Assessment Data
| Feature | Route A: Direct Nitration | Route B: Amine Oxidation |
| Primary Application | Bulk Manufacturing / Agrochemicals | Analytical Standards / Drug Discovery |
| Yield (Target Isomer) | Low (<15% isolated yield) | High (>80% from amine) |
| Regioselectivity | Poor (Favors 6-nitro isomer) | Excellent (Retention of configuration) |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive oxidants) |
| Scalability | High (Continuous flow possible) | Low (Exothermic oxidation hazards) |
| Key Challenge | Difficult separation of isomers | Availability of specific amine precursor |
Detailed Experimental Protocols
Protocol A: Direct Nitration (Optimized for Isomer Separation)
Note: This protocol describes the generation of the mixture and isolation of the minor component.
-
Preparation: Charge a reactor with 3,4-Dichlorotoluene (1.0 eq) and cool to 0°C.
-
Nitration: Dropwise add a mixture of HNO₃ (65%, 1.1 eq) and H₂SO₄ (98%, 2.0 eq) while maintaining internal temperature <10°C.[2]
-
Reaction: Stir at 25°C for 3 hours. Monitor by GC.[2][9] Expect ratio ~85:15 (6-nitro : 2-nitro).[1][2]
-
Quench: Pour onto ice water. Extract with Dichloromethane (DCM).[2]
-
Isolation:
-
Wash organic layer with NaHCO₃ and Brine.[2] Dry over MgSO₄.[2]
-
Fractional Distillation: The 6-nitro isomer typically boils slightly lower/higher depending on pressure.[2] Use a high-efficiency column (e.g., spinning band) under reduced pressure (10 mbar).[2]
-
Crystallization: If distillation is insufficient, dissolve the enriched residue in hot Ethanol.[2] The major 6-nitro isomer often crystallizes out first upon cooling; the target 2-nitro isomer remains in the mother liquor.[1][2]
-
Protocol B: Oxidation of 3,4-Dichloro-2-aminotoluene
Note: Requires handling of peracids. Use a blast shield.[2]
-
Reagent Prep: Prepare Trifluoroperacetic acid in situ by mixing Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic anhydride (TFAA) in Acetonitrile at 0°C.[2]
-
Oxidation: Slowly add 3,4-Dichloro-2-aminotoluene (1.0 eq) dissolved in Acetonitrile to the oxidant mixture.
-
Reflux: Heat the mixture to mild reflux (approx. 60°C) for 1 hour. The solution will turn green/blue (nitroso intermediate) then yellow (nitro).[2]
-
Workup: Quench with aqueous Na₂S₂O₃ to destroy excess peroxide.[2] Extract with Ethyl Acetate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields pure 3,4-Dichloro-2-nitrotoluene .[1]
Mechanistic & Pathway Visualization
The following diagram illustrates the divergent pathways and the steric challenge inherent in Route A.
Caption: Comparative reaction pathways showing the regioselectivity challenge in direct nitration versus the specificity of amine oxidation.
References
-
BLD Pharm. (n.d.).[2] 1,2-Dichloro-4-methyl-3-nitrobenzene Product Information. Retrieved from
-
Google Patents. (2021).[2] CN112266326A - Preparation method of dichlorotoluene nitride intermediate.[1][2][8] Retrieved from
-
Sigma-Aldrich. (n.d.).[2] 3,4-Dichlorotoluene Product Specification. Retrieved from [1][2]
-
ChemicalBook. (n.d.).[2] CAS 1803814-86-9 Entry.[1][2][5] Retrieved from [1][2]
Sources
- 1. CAS [chemicalbook.com]
- 2. Synthesis routes of 2,3-Dichlorotoluene [benchchem.com]
- 3. JPH11255680A - Production of benzene nuclear chlorine-substituted compound - Google Patents [patents.google.com]
- 4. JPH11255680A - Production of benzene nuclear chlorine-substituted compound - Google Patents [patents.google.com]
- 5. 5551-11-1|4-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 7. 3,4-ジクロロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dwsim.fossee.in [dwsim.fossee.in]
Environmental fate of chlorinated nitrobenzenes comparison
Topic: Environmental Fate of Chlorinated Nitrobenzenes (CNBs): A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorinated nitrobenzenes (CNBs) represent a critical class of industrial intermediates used in the synthesis of dyes, pesticides, and active pharmaceutical ingredients (APIs). Their environmental fate is dictated by the interplay between the electron-withdrawing nitro group (
Key Insight: Unlike simple chlorobenzenes, CNBs are resistant to aerobic oxidative attack due to the electron-deficiency of the aromatic ring. Consequently, anaerobic reductive transformation (nitro-reduction) is the dominant and most relevant fate mechanism for researchers to model.
Part 1: Physicochemical Determinants of Fate
The environmental behavior of CNBs is governed by their substitution pattern. The position of the chlorine atom relative to the nitro group alters dipole moments and steric hindrance, directly influencing sorption (
Comparative Physicochemical Profile
| Parameter | 1-Chloro-4-nitrobenzene (p-CNB) | 1-Chloro-2-nitrobenzene (o-CNB) | 1-Chloro-3-nitrobenzene (m-CNB) | Fate Implication |
| Log | ~2.4 | ~2.24 | ~2.4 | Moderate bioaccumulation potential; p-CNB sorbs more strongly to soil organic matter. |
| Water Solubility | ~225 mg/L | ~440 mg/L | ~380 mg/L | o-CNB is the most mobile in aqueous phases (groundwater transport risk). |
| Vapor Pressure | 0.009 mmHg | 0.018 mmHg | 0.013 mmHg | o-CNB has higher volatilization potential from surface water. |
| Henry's Law Const. | All are essentially non-volatile from water bodies; persistence in water is high. |
Scientific Grounding: The higher solubility and vapor pressure of the ortho isomer are attributed to the "ortho-effect," where steric strain and dipole cancellation reduce intermolecular forces compared to the symmetric para isomer.
Part 2: Comparative Degradation Pathways
The fate of CNBs bifurcates strictly based on redox conditions.
Photolysis (Surface Water Fate)
Direct photolysis is a relevant sink for CNBs in clear surface waters.
-
Mechanism: Absorption of UV light (300–400 nm) leads to homolytic cleavage of the
bond or nucleophilic photosubstitution (hydrolysis) where is replaced by . -
Isomer Comparison: p-CNB degrades slower than o-CNB under solar irradiation. The ortho position facilitates intramolecular oxygen transfer (nitro-nitrite rearrangement).
Biodegradation (Subsurface/Sediment Fate)
This is the critical differentiator.
-
Aerobic Conditions: CNBs are highly recalcitrant. The electron-withdrawing groups deactivate the ring against electrophilic attack by oxygenases.
-
Anaerobic Conditions (Reductive): This is the primary biological sink. Microorganisms (e.g., Methanomonadaceae) or abiotic reductants (Fe(II) minerals) reduce the nitro group to an amine.
DOT Diagram 1: Environmental Fate Decision Tree
Caption: Logical flow of CNB environmental fate. Note the dominance of reductive transformation in anaerobic sediments versus the recalcitrance in aerobic zones.
Part 3: The Reductive Transformation Pathway
For drug developers assessing environmental risk, the conversion of CNB to Chloroaniline (CAN) is the most critical step. CAN is often more toxic and has different sorption properties.
Mechanism:
-
Nitro (
) Nitroso ( ) (Rapid, transient) -
Nitroso
Hydroxylamine ( ) -
Hydroxylamine
Amine ( ) (Rate-limiting step in some systems)
DOT Diagram 2: Reductive Pathway Kinetics
Caption: Stepwise reduction of the nitro group. The accumulation of chloroaniline (CAN) represents a secondary environmental risk.
Part 4: Experimental Protocols (Self-Validating)
To objectively compare the fate of different CNB isomers, use this standardized Anaerobic Batch Transformation Assay . This protocol distinguishes between abiotic reduction (mineral-driven) and biotic degradation.
Protocol: Anaerobic Sediment Slurry Microcosm
Objective: Determine the pseudo-first-order rate constant (
Reagents & Equipment:
-
Anaerobic mineral medium (reduced with
and Resazurin indicator). -
Fresh anaerobic sediment (sewage sludge or river sediment).
-
CNB stock solutions (in methanol).
-
HPLC-UV (C18 column, detection at 254 nm).
Step-by-Step Workflow:
-
Microcosm Preparation:
-
In an anaerobic chamber (
atmosphere), dispense 50 mL of sediment slurry (10% solids) into 100 mL serum bottles. -
Seal with butyl rubber stoppers and aluminum crimps.
-
-
Acclimatization:
-
Incubate bottles at 25°C in the dark for 2 weeks to deplete residual oxygen and establish methanogenic conditions (verify by headspace methane analysis).
-
-
Spiking (The Start Point):
-
Inject CNB stock to a final concentration of 50
. -
Validation Control 1 (Sterile): Autoclave 3 bottles (121°C, 20 min) before spiking to measure abiotic loss/sorption.
-
Validation Control 2 (Reference): Spike 3 bottles with Nitrobenzene (non-chlorinated) to benchmark microbial activity.
-
-
Sampling:
-
At
hours, withdraw 1 mL of slurry. -
Quenching: Immediately mix with 1 mL Acetonitrile (ACN) to stop enzymatic activity and desorb residues.
-
Centrifuge (10,000 x g, 5 min) and filter supernatant (0.2
).
-
-
Analysis:
-
Quantify CNB decay and Chloroaniline (CAN) formation via HPLC.
-
Data Calculation:
Plot
Part 5: Implications for Drug Development
When selecting chlorinated nitro-aromatics as starting materials or assessing their environmental risk:
-
Select Isomers Wisely: If process chemistry allows, o-CNB is slightly more mobile but more susceptible to photolysis than p-CNB. However, p-CNB sorbs more strongly to sludge, meaning it will partition into biosolids during wastewater treatment.
-
Downstream Toxicity: The transformation product, Chloroaniline , is often more toxic (hematotoxicity) than the parent CNB. Environmental Risk Assessments (ERA) must account for the persistence of the amine metabolite, not just the disappearance of the nitro-parent.
-
Remediation: For spill cleanup, aerobic biostimulation is ineffective. Zero-Valent Iron (ZVI) or anaerobic bioremediation are the required strategies.
References
-
Haderlein, S. B., & Schwarzenbach, R. P. (1995). Adsorption of substituted nitrobenzenes and nitrophenols to mineral surfaces. Environmental Science & Technology.[1] Link
-
Struijs, J., & Rogers, J. E. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. Applied and Environmental Microbiology. Link
-
Schwarzenbach, R. P., et al. (1990). Structure-activity relationships in the reduction of substituted nitrobenzenes by electron transfer mediators. Environmental Science & Technology.[1] Link
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation Test. OECD Publishing. Link
-
Bejankiwar, R. S., et al. (2005). Electrochemical degradation of p-chloronitrobenzene on a Ti/IrO2 anode. Water Research. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichloro-4-methyl-3-nitrobenzene
Author's Foreword: As researchers and scientists, our work extends beyond discovery and into the responsible management of the materials we use. The compound 1,2-Dichloro-4-methyl-3-nitrobenzene, a member of the chlorinated nitroaromatic family, demands our utmost respect due to its inherent hazards. This guide is structured not as a rigid checklist, but as a self-validating protocol rooted in chemical causality. Our goal is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, ensuring the safety of yourself, your colleagues, and our environment. This document provides a comprehensive framework for the safe handling and disposal of this compound, from the point of generation to its final disposition.
Section 1: Hazard Profile and Risk Assessment
Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. 1,2-Dichloro-4-methyl-3-nitrobenzene and its structural analogs are classified as hazardous for multiple reasons. They are toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, this class of compounds is recognized as being toxic to aquatic life, with potentially long-lasting environmental effects.[1][3][4] The presence of chlorine and a nitro group on the benzene ring contributes to its reactivity and the generation of toxic fumes, such as nitrogen oxides and hydrogen chloride, upon heating or combustion.[3][5]
To provide a clear, at-a-glance summary of the risks, the following table consolidates key data for 1,2-Dichloro-4-methyl-3-nitrobenzene and its close structural analog, 1,2-Dichloro-4-nitrobenzene.
| Property | Data for 1,2-Dichloro-4-methyl-3-nitrobenzene | Data for 1,2-Dichloro-4-nitrobenzene (Analog) | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₆H₃Cl₂NO₂ | [6] |
| CAS Number | 186393-28-2 | 99-54-7 | [6][7] |
| Appearance | Crystalline Solid | Colourless-to-tan needle-like crystals | [3] |
| GHS Hazard Classifications | Inferred from analogs: Acute Toxicity (Oral, Dermal, Inhalation), Aquatic Hazard (Acute & Chronic) | Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing cancer; Toxic to aquatic life with long lasting effects. | [7] |
| UN Hazard Class | Not specified, but analogs are Class 6.1 | UN Hazard Class: 6.1; UN Pack Group: II | [3][8] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensuring a robust barrier between you and the chemical is paramount. The required PPE is dictated by the compound's toxicity profile, particularly its ability to be absorbed through the skin and via inhalation.
Step-by-Step PPE Protocol:
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a particulate filter respirator adapted to the airborne concentration of the substance is necessary.[3]
-
Hand Protection: Wear chemically resistant gloves. Given the chlorinated nature of the compound, nitrile gloves are a common choice, but always consult your institution's glove compatibility chart. Gloves must be inspected before use and disposed of after handling the material.[3][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A lab coat is standard. For larger quantities or spill cleanup, an impervious apron or coveralls should be used to prevent skin exposure.[4][5]
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct classification and segregation at the point of generation. This is arguably the most critical step in the entire waste management process.
-
Waste Characterization: 1,2-Dichloro-4-methyl-3-nitrobenzene is a halogenated organic compound .[9][10] Under the EPA's Resource Conservation and Recovery Act (RCRA), waste streams containing such solvents are often classified as "F-listed" hazardous wastes.[11][12] This classification mandates specific disposal pathways and prohibits land disposal without prior treatment.[13]
-
The Causality of Segregation:
-
NEVER mix halogenated waste with non-halogenated waste. The primary reason is driven by both safety and cost. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[14] This process is significantly more expensive than fuel blending or other disposal methods used for non-halogenated solvents.[9][10]
-
NEVER dispose of this chemical down the drain. It is toxic to aquatic organisms and can cause long-term damage to the environment.[1][3][10]
-
NEVER mix with incompatible materials such as strong oxidants or strong bases, with which it can react violently.[3]
-
Procedural Steps:
-
Designate a specific, dedicated waste container for "Halogenated Organic Waste."[9][14]
-
Ensure this container is clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "1,2-Dichloro-4-methyl-3-nitrobenzene."[15]
-
Keep the halogenated waste container separate from other waste streams within the laboratory's Satellite Accumulation Area (SAA).
Section 4: On-Site Accumulation and Storage Protocol
Safe interim storage within your facility is governed by strict regulatory standards designed to prevent spills, leaks, and exposure.
Step-by-Step Storage Protocol:
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with chlorinated compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a tight-fitting lid.[9][15]
-
Labeling: Immediately upon adding waste, ensure the container is labeled. The label must include:
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[14] The container should be kept in a secondary containment bin to catch any potential leaks.
-
Container Management: Keep the waste container closed at all times except when adding waste.[9][15] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.
Section 5: The Disposal Pathway: From Lab to Final Disposition
The journey of a hazardous chemical from your bench to its final, safe destruction follows a controlled and documented pathway. This process ensures regulatory compliance and environmental protection. The workflow below illustrates the critical decision points and logistical steps involved.
Caption: Disposal workflow for 1,2-Dichloro-4-methyl-3-nitrobenzene.
Section 6: Recommended Disposal Methodology
The final step in the lifecycle of this hazardous waste is its complete destruction in a manner that is safe and environmentally sound.
High-Temperature Incineration:
For halogenated nitroaromatic compounds, the most effective and recommended disposal method is high-temperature incineration in a specialized hazardous waste facility.[14]
-
The Process: The waste is injected into a furnace operating at extremely high temperatures (typically above 1,800°F or 980°C). This thermal oxidation process breaks the robust aromatic ring and the carbon-halogen bonds, converting the organic material into carbon dioxide, water, and inorganic acid gases (HCl and NOx).[14]
-
Emission Control: This is a critical component. The incinerator's exhaust stream is passed through advanced air pollution control systems, including scrubbers. These systems neutralize the acid gases, preventing their release into the atmosphere.[14]
-
Final Residue: The only remaining byproduct is an inorganic ash. This ash is tested to determine if it retains any hazardous characteristics. Based on the results, it is disposed of in either a secure hazardous waste landfill or a standard landfill.[14]
Contact a licensed professional waste disposal service to handle the final disposition of this material.[4]
Section 7: Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical to mitigating harm.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[1][3][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[3][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the full complement of PPE described in Section 2.
-
Prevent the spill from spreading or entering drains.
-
For small spills of solid material, carefully sweep the substance into a sealable container for disposal. If appropriate, moisten the material first to prevent dusting.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, Chemizorb®).
-
Collect the contaminated absorbent and all cleanup materials into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
All materials generated from the spill cleanup are considered hazardous waste and must be disposed of according to the procedures outlined in this guide.[9]
References
-
ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. Inchem.org. [Link]
-
1,2-Dichloro-4-nitrobenzene SIDS Initial Assessment Report. OECD. [Link]
-
1,2-Dichloro-3-methyl-4-nitrobenzene PubChem Entry. National Center for Biotechnology Information. [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123. International Agency for Research on Cancer. [Link]
-
Safety Data Sheet - 2-Chloro-4-nitrotoluene. Thermo Fisher Scientific. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dichloro-4-methyl-3-nitrobenzene
As researchers and drug development professionals, our work is predicated on precision, control, and, above all, safety. When handling potent, novel, or poorly characterized compounds, we cannot treat safety protocols as a checklist but must approach them as a dynamic, risk-based system. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling 1,2-Dichloro-4-methyl-3-nitrobenzene (CAS No. 186393-28-2).
The Foundation: Beyond PPE with the Hierarchy of Controls
Before we even consider gloves or goggles, we must implement more effective safety measures. The hierarchy of controls mandates that we prioritize engineering and administrative controls to minimize hazards at their source. PPE is the final, critical barrier between you and the chemical.
-
Engineering Controls: All handling of 1,2-Dichloro-4-methyl-3-nitrobenzene, especially the solid powder, must occur within a certified chemical fume hood.[4][5] Weighing the powder should be done in a fume hood or a dedicated ventilated balance enclosure to prevent the inhalation of fine particulates.[5][6]
-
Administrative Controls: Designate a specific area within the laboratory for working with this compound.[5][7] Ensure that access to this area is restricted during operations. All personnel must receive documented training on the specific hazards and the standard operating procedures (SOPs) developed for this chemical.[7]
Core Directive: Personal Protective Equipment Protocol
Your choice of PPE is not static; it must adapt to the task at hand. The following sections detail the minimum required PPE, with explanations rooted in the anticipated hazards of this compound.
Eye and Face Protection
Given the potential for severe irritation and toxicity, robust eye protection is non-negotiable.
-
Standard Operations: For tasks involving solutions or transfers where splashing is a risk, ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
High-Risk Operations: When handling the pure solid powder, weighing, or during any operation with a significant risk of splashing or aerosol generation, upgrade to chemical splash goggles. For maximum protection, use a full-face shield in conjunction with safety goggles.[2]
Skin and Body Protection
Dermal contact is a primary route of exposure for chlorinated nitroaromatics.[3] Your lab coat is your first line of defense.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.
-
Apron: For large-volume transfers or during spill cleanup, supplement your lab coat with a chemically resistant apron made of rubber or neoprene.[4]
-
Attire: Always wear long pants and fully enclosed, non-porous shoes in the laboratory.[4]
Hand Protection: A Deeper Dive into Glove Selection
Choosing the correct glove is arguably the most critical PPE decision for this compound. The selection must be based on an understanding of permeation (the process of a chemical passing through a glove at a molecular level) and degradation (the physical change in the glove material upon chemical contact).[8]
For chlorinated aromatic and nitro-compounds, standard disposable nitrile gloves are suitable only for incidental splash protection and must be replaced immediately upon contact.[9][10] For more extended work or immersion, a more robust glove material is required.
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent protection against nitro-compounds, ketones, and esters.[9][11]
-
Viton®: Provides excellent chemical resistance to chlorinated and aromatic solvents.[12]
A highly recommended practice when handling highly toxic compounds is double-gloving .[5][7] This involves wearing a thinner, disposable nitrile glove as a base layer and a heavier, chemically-resistant glove (like Butyl rubber) over it. This technique provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Respiratory Protection
Engineering controls like fume hoods are designed to prevent the need for respirators. However, in emergency situations such as a large spill or a failure of ventilation, respiratory protection is vital.
-
For Solid Particulates: If engineering controls are insufficient to control dust, a NIOSH-approved respirator with N95, P95, or P100 particulate filters is required.[13]
-
For Vapors/Emergency Response: For spill cleanup or in situations with potential vapor exposure, a full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters should be used.
PPE Selection by Laboratory Task
The following table summarizes the recommended PPE for various common laboratory procedures involving 1,2-Dichloro-4-methyl-3-nitrobenzene.
| Task | Eye/Face Protection | Skin/Body Protection | Hand Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Lab Coat | Double-gloved: Nitrile (inner) + Butyl/Viton (outer) | Not required inside a ventilated enclosure; N95 if enclosure fails. |
| Preparing Solutions | Chemical Splash Goggles | Lab Coat | Double-gloved: Nitrile (inner) + Butyl/Viton (outer) | Not required inside a chemical fume hood. |
| Running Reactions | Safety Glasses with Side Shields | Lab Coat | Nitrile Gloves (double-gloved recommended) | Not required inside a chemical fume hood. |
| Small Spill Cleanup (<10g) | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical Apron | Double-gloved: Nitrile (inner) + Butyl/Viton (outer) | Air-purifying respirator with organic vapor/P100 cartridges. |
Operational Plans: Step-by-Step Guidance
Protocol 1: Weighing 1,2-Dichloro-4-methyl-3-nitrobenzene Solid
-
Preparation: Designate a work area inside a chemical fume hood or ventilated balance enclosure. Cover the surface with disposable, plastic-backed absorbent paper.[4][6]
-
PPE: Don all required PPE as specified in the table above (Goggles, Face Shield, Lab Coat, Double Gloves).
-
Tare Method: Place a closed, labeled receiving container on the balance and tare it to zero.
-
Transfer: Move the container into the fume hood. Carefully scoop the solid from the stock bottle into the receiving container. Use anti-static weigh boats or an anti-static gun to minimize powder dispersal.[5] Keep containers closed as much as possible.[6]
-
Weighing: Close the receiving container and move it back to the balance to obtain the final weight.
-
Cleanup: Carefully remove the outer gloves and dispose of them as halogenated solid waste. Wipe down the spatula and any surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), disposing of the cloth in the same waste stream.
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 1,2-Dichloro-4-methyl-3-nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
